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  • Product: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one
  • CAS: 31101-37-8

Core Science & Biosynthesis

Foundational

The Pharmacological Landscape of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one: Scaffold Versatility and Mechanisms of Action

Executive Summary In modern medicinal chemistry, certain molecular architectures demonstrate an exceptional ability to interact with diverse biological targets. 2-piperidin-1-yl-1,3-thiazol-4(5H)-one (CAS 31101-37-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, certain molecular architectures demonstrate an exceptional ability to interact with diverse biological targets. 2-piperidin-1-yl-1,3-thiazol-4(5H)-one (CAS 31101-37-8) is a prime example of a privileged scaffold. While the unsubstituted core serves primarily as a chemical building block [1][1], its functionalization—specifically via Knoevenagel condensation at the C-5 active methylene—yields a vast library of highly potent 5-arylidene derivatives. As a Senior Application Scientist, I have structured this technical guide to dissect the two most clinically significant mechanisms of action driven by this scaffold: the competitive inhibition of 11β-HSD1 (for metabolic disorders) and the activation of the KCC2 cotransporter (for neuropathic pain).

Mechanism I: Competitive Inhibition of 11β-HSD1

Pathophysiological Context

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an endoplasmic reticulum (ER)-resident enzyme responsible for the intracellular reduction of inactive cortisone into active cortisol. Overexpression of 11β-HSD1 in adipose and hepatic tissues drives local glucocorticoid receptor (GR) activation, leading to the pathogenesis of metabolic syndrome, insulin resistance, and type 2 diabetes.

Scaffold Mechanism of Action

Derivatives of the 2-aminothiazol-4(5H)-one core, specifically those with bulky lipophilic substitutions (e.g., adamantyl or cyclohexyl groups) on the amine and arylidene groups at the C-5 position, act as potent, selective, and competitive inhibitors of 11β-HSD1 [2][2]. The thiazolone carbonyl acts as a critical hydrogen bond acceptor within the catalytic pocket, while the piperidine/alicyclic rings occupy the hydrophobic void normally reserved for the steroid backbone of cortisone. By blocking this pocket, the scaffold prevents NADPH-dependent reduction, thereby downregulating local cortisol production and restoring insulin sensitivity [3][3].

HSD1_Pathway Cortisone Cortisone (Inactive Glucocorticoid) Enzyme 11β-HSD1 Enzyme (ER Lumen) Cortisone->Enzyme Substrate Binding Cortisol Cortisol (Active Glucocorticoid) GR Glucocorticoid Receptor (Nuclear Translocation) Cortisol->GR Receptor Activation Metabolic Metabolic Dysregulation (Insulin Resistance) GR->Metabolic Target Gene Transcription Inhibitor 2-PT Derivatives (e.g., 11β-HSD1 Inhibitors) Inhibitor->Enzyme Competitive Inhibition Enzyme->Cortisol NADPH-dependent Reduction

Fig 1: 11β-HSD1 signaling pathway and competitive inhibition by 2-PT derivatives.

Mechanism II: Allosteric Activation of KCC2

Pathophysiological Context

In the central nervous system, the K-Cl cotransporter 2 (KCC2) maintains low intracellular chloride ([Cl⁻]i) concentrations. In neuropathic pain states, KCC2 is downregulated. This causes [Cl⁻]i to rise, which paradoxically shifts the normally inhibitory GABA_A receptor response to an excitatory (depolarizing) response, amplifying pain signals.

Scaffold Mechanism of Action

High-throughput screening identified CL-058 ((5Z)-5-[(2-hydroxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one), a direct 5-arylidene derivative of our core scaffold, as a potent KCC2 activator [4][4]. The mechanism of action is twofold:

  • Surface Expression: The compound antagonizes the rapid endocytosis of KCC2, stabilizing the cotransporter on the neuronal plasma membrane.

  • Intrinsic Activity: It allosterically enhances the ion transport kinetics of KCC2, driving Cl⁻ extrusion, restoring the transmembrane chloride gradient, and rescuing the hyperpolarizing, analgesic effect of GABAergic neurotransmission.

KCC2_Pathway Compound CL-058 (2-PT Derivative) KCC2 KCC2 Cotransporter (Neuronal Membrane) Compound->KCC2 Enhances Surface Expression & Transport Cl_Extrusion Intracellular Cl- Extrusion KCC2->Cl_Extrusion K+/Cl- Efflux GABA_A GABA_A Receptor Activation Cl_Extrusion->GABA_A Restores Transmembrane Cl- Gradient Hyperpolarization Neuronal Hyperpolarization (Analgesic Effect) GABA_A->Hyperpolarization Cl- Influx upon GABA Binding

Fig 2: Mechanism of KCC2 activation by CL-058 restoring GABAergic hyperpolarization.

Quantitative Pharmacological Profiling

The versatility of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is best illustrated by the diverse potency of its functionalized analogs across entirely different biological domains.

Compound / DerivativePrimary TargetIC50 / EC50Pharmacological ApplicationReference
2-piperidin-1-yl-1,3-thiazol-4(5H)-one N/A (Scaffold)N/AChemical Building Block[1]
Compound 3h (Cyclohexylamino analog)11β-HSD1IC50 = 0.04 µMMetabolic Syndrome[2]
Compound 3i (Adamantyl analog)11β-HSD182.8% inhib @ 10 µMType 2 Diabetes[3]
CL-058 (5-arylidene derivative)KCC2EC50 ~ 10-15 µMNeuropathic Pain[4]
Pyrazolyl thiazolones COX-2IC50 = 0.09–0.14 µMAnti-inflammatory[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed not just to generate data, but to inherently validate the causality of the observed mechanisms.

Protocol A: 11β-HSD1 Enzymatic Inhibition (Microsomal SPA)
  • Causality of Design: Why use a Scintillation Proximity Assay (SPA) over a standard ELISA? 11β-HSD1 is an ER-resident enzyme. Purified recombinant enzyme often loses its native conformation. Using human liver microsomes ensures the enzyme remains in its native lipid environment. SPA is a homogeneous (wash-free) assay, which prevents the disruption of delicate microsomal vesicles that occurs during standard ELISA wash steps.

  • Self-Validation System: The protocol utilizes a dual-readout counter-screen. By running the 2-PT derivative against both 11β-HSD1 and 11β-HSD2 in parallel, any non-specific assay interference (e.g., compound aggregation or generalized protein denaturation) is immediately flagged if apparent inhibition occurs equally in both isoforms.

Step-by-Step Workflow:

  • Preparation: Isolate human liver microsomes and resuspend in assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM EDTA).

  • Compound Incubation: Dispense 10 µL of the 2-PT derivative (serial dilutions in DMSO) into a 384-well OptiPlate. Add 20 µL of the microsomal preparation. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of a substrate mix containing 200 nM cortisone, 10 nM[³H]-cortisone, and 1 mM NADPH.

  • Reaction Termination: After 2 hours at 37°C, stop the reaction by adding 50 µL of SPA bead suspension coated with anti-cortisol antibodies and 1 mM Carbenoxolone (to halt further enzymatic activity).

  • Detection: Allow beads to settle for 4 hours. Read the microplate on a scintillation counter. A decrease in signal correlates directly with 11β-HSD1 inhibition.

Protocol B: KCC2 Functional Assay (Clomeleon Imaging)
  • Causality of Design: Why use the Clomeleon sensor? KCC2 is an electroneutral K⁺/Cl⁻ cotransporter. Standard patch-clamp electrophysiology measures ion currents, making it blind to KCC2's electroneutral flux unless artificial ionic imbalances are forced. Clomeleon, a FRET-based chloride sensor, allows real-time, non-invasive optical monitoring of intracellular Cl⁻ concentration ([Cl⁻]i) without disrupting the cell membrane.

  • Self-Validation System: The assay integrates an internal calibration step using Nigericin and Tributyltin to clamp intracellular Cl⁻ to known extracellular concentrations at the end of the run. This ensures the FRET ratio is accurately converted to absolute [Cl⁻]i, validating that the observed signal changes are definitively due to chloride flux and not pH artifacts or photobleaching.

Step-by-Step Workflow:

  • Transfection: Transfect HEK293T cells with plasmids encoding human KCC2 and the Clomeleon FRET sensor. Plate on glass-bottom imaging dishes.

  • Baseline Imaging: Perfuse cells with standard extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES). Excite at 434 nm and record emission ratios at 530 nm (YFP) / 485 nm (CFP).

  • Chloride Loading: Perfuse cells with a high-KCl solution to reverse KCC2 and load the cells with chloride, establishing a high [Cl⁻]i baseline.

  • Compound Application: Switch to a low-KCl recovery solution containing 15 µM CL-058 (2-PT derivative). Monitor the accelerated rate of Cl⁻ extrusion (indicated by a recovery in the FRET ratio) compared to a vehicle control.

  • Calibration: Conclude the experiment by perfusing calibration solutions containing 10 µM Nigericin and 10 µM Tributyltin with varying known Cl⁻ concentrations (0 to 150 mM) to generate a standard curve for the FRET signal.

References

  • 31101-37-8|2-(Piperidin-1-yl)thiazol-4(5H)
  • Source: nih.
  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)
  • Selective 11β‐HSD1 inhibitors, 2‐aminothiazol‐4(5H)
  • Source: aub.edu.

Sources

Exploratory

The Physicochemical and Pharmacological Blueprint of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one

Executive Summary: A Privileged Pharmacophore As a Senior Application Scientist, I approach the evaluation of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one (CAS 31101-37-8) not merely as a cataloging exercise, but as a strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Privileged Pharmacophore

As a Senior Application Scientist, I approach the evaluation of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one (CAS 31101-37-8) not merely as a cataloging exercise, but as a strategic assessment of a privileged pharmacophore. This compound represents a highly versatile heterocyclic scaffold that fuses the conformational flexibility of a piperidine ring with the reactive potential of a thiazolone core. It serves as a foundational building block for synthesizing advanced bioactive molecules, particularly 5-arylidene-2-aminothiazolidin-4-ones, which have demonstrated profound efficacy as anti-inflammatory and anti-cancer agents[1][2].

Understanding the causality between its physicochemical properties and its biological behavior is essential for rational drug design and downstream formulation.

Physicochemical Profiling & Causality

The inherent properties of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one dictate its behavior in both synthetic environments and biological matrices. The absence of hydrogen bond donors, combined with a low molecular weight, positions this scaffold as an ideal starting point for lead optimization.

When we derivatize the C5 position with bulky arylidene groups, the core scaffold's low baseline molecular weight ensures that the final hybrid molecules do not violate Lipinski’s Rule of Five, thereby preserving oral bioavailability. Furthermore, the specific arrangement of heteroatoms (N, O, S) provides precise hydrogen bond acceptor sites necessary for docking into the hydrophobic pockets of target enzymes[1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
CAS Number 31101-37-8Unique identifier for the core scaffold[3].
Molecular Formula C8H12N2OSDefines the piperidine-thiazolone hybrid structure[3].
Molecular Weight 184.26 g/mol Low MW ensures high ligand efficiency and permits bulky C5-substitutions without exceeding the 500 Da threshold[3].
H-Bond Donors 0Enhances lipophilicity and passive membrane permeability, crucial for intracellular target engagement.
H-Bond Acceptors 3 (O, N, N)Facilitates critical hydrogen bonding with target active site residues (e.g., COX-2 Arg120)[1].
Rotatable Bonds 1Imposes a low conformational entropy penalty upon target binding, leading to higher binding affinity.

Synthetic Methodology: A Self-Validating Protocol

To ensure high-fidelity downstream derivatization, the synthesis of the core scaffold must be highly pure (>98%). The following protocol utilizes the cyclocondensation of a piperidine-derived carbothioamide with an α-halo ester. This methodology is designed as a self-validating system: the integration of continuous TLC monitoring and a specific recrystallization step guarantees that unreacted starting materials do not contaminate subsequent Knoevenagel condensations[4].

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a dry, round-bottom flask, combine equimolar amounts (10 mmol) of piperidine-1-carbothioamide and ethyl chloroacetate.

  • Solvent & Catalyst Addition: Suspend the reactants in 30 mL of anhydrous ethanol. Add a catalytic amount of anhydrous sodium acetate (1.5 mmol) to neutralize the generated HCl and drive the cyclization forward.

  • Cyclocondensation (Reflux): Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere for 4 to 6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the carbothioamide spot validates the completion of the cyclization.

  • Workup & Precipitation: Once complete, cool the reaction mixture to room temperature and pour it over 100 g of crushed ice. Stir vigorously until a solid precipitate forms.

  • Purification: Filter the crude solid under vacuum, wash with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield pure 2-piperidin-1-yl-1,3-thiazol-4(5H)-one.

Synthesis A Piperidine-1-carbothioamide C Cyclocondensation (EtOH, NaOAc, Reflux 4-6h) A->C B Ethyl Chloroacetate B->C D TLC Monitoring (Hexane:EtOAc 7:3) C->D Reaction Control E Precipitation & Filtration (Ice Water) D->E Completion F Recrystallization (Ethanol) E->F Crude Product G 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one (>98% Purity) F->G Purified Scaffold

Workflow for the self-validating synthesis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one.

Bioactive Derivatization & Mechanism of Action

The true value of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one lies in its active methylene group at the C5 position. Through Knoevenagel condensation with various aromatic aldehydes, we generate 5-arylidene derivatives that exhibit potent biological activity.

The Anti-Inflammatory Axis

Recent in vivo and in vitro studies have demonstrated that pyrazolyl thiazolone hybrids synthesized from this core act as dual inhibitors of COX-2 (IC50: 0.09–0.14 µM) and 15-LOX (IC50: 1.96–3.52 µM)[1]. Causality: The piperidine ring acts as a hydrophobic anchor within the COX-2 active site, while the thiazolone carbonyl forms vital hydrogen bonds. Intriguingly, these compounds do more than just block prostaglandin synthesis; they actively suppress monocyte-to-macrophage differentiation and induce macrophage apoptosis. This adds a novel, dimension-shifting mechanism to their anti-inflammatory profile, often outperforming traditional NSAIDs like diclofenac[1].

Mechanism Scaffold Thiazolone Derivatives COX2 COX-2 Inhibition (IC50: 0.09-0.14 µM) Scaffold->COX2 LOX15 15-LOX Inhibition (IC50: 1.96-3.52 µM) Scaffold->LOX15 Prost Decreased Prostaglandins COX2->Prost Leuko Decreased Leukotrienes LOX15->Leuko Cyto Suppression of Cytokines Prost->Cyto Leuko->Cyto Macro Macrophage Apoptosis Induction Cyto->Macro Novel Anti-inflammatory Axis

Pharmacological pathway of thiazolone derivatives inducing macrophage apoptosis.

Solid-State Properties: The Impact of Polymorphism

When advancing 5-arylidene-2-aminothiazolidin-4-one derivatives into formulation, polymorphism becomes a critical bottleneck. As a Senior Scientist, I must stress that the solid-state properties of these bioactive molecules directly dictate their clinical efficacy.

Systematic crystallization experiments reveal that these derivatives readily form multiple polymorphs. These polymorphic modifications drastically alter energetic and thermal stabilities, which in turn dictate in-solution properties such as equilibrium solubility and intrinsic dissolution rate[2]. Furthermore, molecular dynamics (MD) simulations and cellular assays confirm that different polymorphs exhibit varying degrees of binding affinity to targets like the isozyme γ-enolase, thereby tuning their potency against cancer cell lines (e.g., MCF7)[2]. Strict control of the crystallization environment (solvent choice, cooling rate) is therefore not optional—it is a mandatory parameter for ensuring reproducible bioavailability.

References

  • Title: Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones | Source: aub.edu.
  • Title: Tuning Potency of Bioactive Molecules via Polymorphic Modifications: A Case Study | Source: acs.
  • Title: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one | CAS 31101-37-8 | Source: scbt.
  • Title: Cas 4705-39-9, PIPERIDINE-1-CARBOXAMIDINE | Source: lookchem.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one and its Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one. While the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one. While the specific crystal structure of this exact molecule is not publicly available as of this writing, this document will leverage established methodologies and data from closely related analogues to present a field-proven protocol. The principles and techniques detailed herein are directly applicable and will serve as an authoritative guide to the structural elucidation of this important class of heterocyclic compounds.

Introduction: The Significance of the Thiazolidin-4-one Scaffold

The 1,3-thiazolidin-4-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The incorporation of a piperidine moiety at the 2-position, as in 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, is a common strategy to enhance solubility and modulate biological activity through specific interactions with target proteins.[3][4]

A precise understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction is the definitive method for obtaining this information, providing precise data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's chemical behavior and its interactions within a biological system.[5][6]

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

A common and effective route to synthesize 2-substituted-1,3-thiazol-4(5H)-ones involves a multi-step process. A plausible and referenced synthetic scheme for the title compound and its derivatives is outlined below.

Experimental Protocol: Synthesis of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one

  • Step 1: Synthesis of the Thiourea Precursor. Piperidine is reacted with an isothiocyanate, such as ethyl isothiocyanatoformate, to form the corresponding N-substituted thiourea. This reaction is typically carried out in an organic solvent like ethanol at room temperature.

  • Step 2: Cyclization with an α-Halo Ester. The resulting thiourea is then reacted with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base (e.g., sodium acetate) in a solvent like ethanol. Refluxing this mixture leads to the cyclization and formation of the 2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one ring system.[7]

  • Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Crystallization Strategies

The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Key Causality in Crystallization: The goal is to achieve a state of slow supersaturation, which allows for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[8][9]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Temperature Gradient: A saturated solution of the compound is slowly cooled, or subjected to a temperature gradient, to decrease solubility and promote crystal growth.

For thiazolidinone derivatives, common solvents for crystallization include methanol, ethanol, and mixtures of dichloromethane and hexane.[8][10]

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin.

The Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

X_ray_Workflow cluster_experiment Experimental Phase cluster_computation Computational Phase A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer head C Data Reduction & Integration B->C Raw diffraction images D Structure Solution (e.g., SHELXS, Direct Methods) C->D Integrated intensities E Structure Refinement (e.g., SHELXL, Full-matrix least squares) D->E Initial atomic positions F Structure Validation & Analysis (e.g., PLATON, CheckCIF) E->F Refined structural model G Final Crystallographic Information File (CIF) F->G

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) and quality is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[11]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) on a diffractometer.[10] Data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffractometer rotates the crystal through a series of angles while collecting diffraction images on a CCD or CMOS detector.[9][11]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.[11]

  • Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods, typically with software like SHELXS.[5]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[5] In this iterative process, atomic positions, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[10]

  • Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its chemical and geometric sensibility. The final output is a Crystallographic Information File (CIF).

Structural Analysis and Interpretation: A Case Study of a Related Compound

To illustrate the type of data obtained and its interpretation, we will consider the crystal structure of a closely related compound, 5-(2,4-Dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one .[10]

Crystallographic Data

The following table summarizes the key crystallographic and refinement data for this analogue, which serves as a benchmark for what to expect for the title compound.

ParameterValue for 5-(2,4-Dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one[10]
Chemical FormulaC₁₅H₁₄Cl₂N₂OS
Formula Weight341.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)28.5303 (3)
b (Å)7.4915 (1)
c (Å)15.4789 (2)
β (°)116.407 (1)
Volume (ų)2963.17 (6)
Z8
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected46944
Independent Reflections6673
R_int0.024
Final R indices [I>2σ(I)]R₁ = 0.034, wR₂ = 0.078
Molecular Geometry and Conformation

The X-ray analysis of the analogue reveals several key structural features that are likely to be conserved in 2-piperidin-1-yl-1,3-thiazol-4(5H)-one:

  • Piperidine Ring Conformation: The piperidine ring typically adopts a stable chair conformation.[10]

  • Thiazolidinone Ring Planarity: The thiazolidinone ring is expected to be nearly planar.

  • Inter-ring Dihedral Angles: The relative orientation of the piperidine and thiazolidinone rings is a critical conformational parameter. In the analogue, the dihedral angle between the mean planes of these two rings is 21.18 (4)°.[10]

The following diagram illustrates the key structural features and potential intermolecular interactions.

Molecular_Structure cluster_molecule Intramolecular Features cluster_interactions Supramolecular Assembly A Piperidine Ring (Chair Conformation) B Thiazol-4(5H)-one Ring (Near Planar) A->B C-N Bond C Molecule 1 D Molecule 2 C->D C-H···O Hydrogen Bonds E Molecule 3 D->E π-π Stacking (if aromatic substituents are present)

Caption: Key Molecular and Supramolecular Features.

Supramolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by a network of non-covalent interactions. For thiazolidinone derivatives, common interactions include:

  • Hydrogen Bonding: In the absence of strong hydrogen bond donors like N-H, weaker C-H···O hydrogen bonds often play a crucial role in stabilizing the crystal structure, linking molecules into chains or sheets.[10]

  • π-π Stacking: If aromatic substituents are present (as in the dichlorobenzylidene analogue), π-π stacking interactions between the aromatic rings of adjacent molecules can contribute significantly to the crystal packing.[10][12]

  • Other Weak Interactions: C-H···S interactions are also observed in some related structures, further influencing the molecular conformation and packing.[10][12]

Understanding these interactions is vital, as they can serve as a model for the types of interactions the molecule might form with a biological target.

Conclusion: The Power of Structural Insight

The crystal structure analysis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and its derivatives provides invaluable, high-resolution data that is fundamental to modern drug discovery. By following the robust protocols for synthesis, crystallization, and X-ray diffraction outlined in this guide, researchers can elucidate the precise three-dimensional architecture of these potent molecules. This structural knowledge empowers the scientific community to understand structure-activity relationships, predict molecular interactions, and ultimately design more effective and selective therapeutic agents.

References

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available from: [Link]

  • Insuasty, A., et al. (2012). (Z)-5-[4-(Dimethylamino)benzylidene]-2-(piperidin-1-yl)-1,3-thiazolidin-4(5H)-one. Acta Crystallographica Section C: Structural Chemistry, 69(Pt 1), 74-76. Available from: [Link]

  • Synthesis and Biological Activity of New[5][13]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules, 2018. Available from: [Link]

  • Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry. Journal of the Mass Spectrometry Society of Japan, 2005. Available from: [Link]

  • Jia, G., et al. (2010). Synthesis, crystal structure and spectral properties of thiazole orange derivative. ResearchGate. Available from: [Link]

  • X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 2017. Available from: [Link]

  • Rybakov, V. B., et al. (1999). X-ray mapping in heterocyclic design. I. Diffractometric study of crystalline 1,2-dihydro-2-imino-1-carboxymethylpyridine monohydrate: Structural evidence for the zwitterionic character of the molecule. ResearchGate. Available from: [Link]

  • 5-(2,4-Dichlorobenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 2011. Available from: [Link]

  • Jia, G., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chinese Journal of Luminescence. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 2019. Available from: [Link]

  • Rybakov, V. B., et al. (2002). X-ray Mapping in Heterocyclic Design: VI. X-ray Diffraction Study of 3-(Isonicotinoyl)-2-Oxooxazolo[3,2-a]pyridine and the Product of Its Hydrolysis. Crystallography Reports, 47(1), 69-74. Available from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 2024. Available from: [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 2023. Available from: [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 2017. Available from: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 2021. Available from: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 2021. Available from: [Link]

  • Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 2022. Available from: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 2022. Available from: [Link]

  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences, 2022. Available from: [Link]

  • Crystal structure of 3-[2-(1,3-thiazol-2-yl)diazen-1-yl]pyridine-2,6-diamine monohydrate. IUCrData, 2019. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2006). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC. Available from: [Link]

Sources

Exploratory

In Vitro Bioactivity of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one Derivatives: A Technical Guide for Lead Optimization

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Architectural Rationale: The Thiazolone-Piperidine Pharmacophore The 1,3-thiazol-4(5H)-one scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Architectural Rationale: The Thiazolone-Piperidine Pharmacophore

The 1,3-thiazol-4(5H)-one scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for multi-target drug design [1]. When substituted at the C2 position with a piperidin-1-yl moiety, the resulting 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives exhibit a distinct physicochemical profile. As an Application Scientist overseeing hit-to-lead campaigns, I emphasize this specific substitution because the piperidine ring introduces a bulky, saturated, and lipophilic domain.

Causality in Design: Primary or secondary acyclic amines at the C2 position often suffer from rapid metabolic degradation and poor membrane permeability. The incorporation of the cyclic piperidine ring restricts conformational flexibility, effectively locking the molecule into a geometry that optimally occupies hydrophobic binding pockets (such as the catalytic cleft of 11β-HSD1 or the allosteric sites of EGFR) [2]. Furthermore, the C5 position of the thiazolone ring acts as a highly reactive nucleophilic center, readily undergoing Knoevenagel condensations with various aryl aldehydes to yield 5-arylidene derivatives. This creates a highly conjugated, rigid system capable of strong π−π stacking interactions with target proteins [3].

Pharmacological Profiling: Core In Vitro Bioactivities

The in vitro bioactivity of these derivatives is heavily dictated by the substitution pattern at the C5 position.

Metabolic Regulation: 11β-HSD1 Inhibition

Derivatives featuring spiro-cycloalkyl or bulky alkyl groups at the C5 position, combined with the 2-piperidin-1-yl moiety, are highly potent inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1). X-ray co-crystallography reveals that the piperidine ring deeply penetrates the lipophilic pocket of the enzyme, displacing water molecules and driving binding affinity through favorable entropic gains [1]. This inhibition prevents the localized conversion of cortisone to active cortisol, presenting a therapeutic avenue for metabolic syndrome and type 2 diabetes.

Oncology: Cdc25 Phosphatase and EGFR Targeting

When the C5 position is functionalized with an arylidene group (e.g., 4-methoxybenzylidene or pyrazolyl-methylene), the compounds shift their bioactivity toward antiproliferative mechanisms. These 5-arylidene-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-ones act as potent inhibitors of Cdc25 phosphatases—enzymes critical for cell cycle progression [4]. Additionally, hybrid molecules incorporating both thiazolone and pyrazole cores have demonstrated significant in vitro cytotoxicity against A549 and MCF-7 cell lines by acting as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) [3].

Inflammation: Dual COX-2/5-LOX Inhibition

Recent in vitro screening has identified that incorporating the piperidine moiety enhances the anti-inflammatory profile of thiazolones. By acting as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), these derivatives suppress the arachidonic acid cascade without the severe gastrointestinal liabilities associated with traditional NSAIDs [2].

Quantitative Data Summary

The following table synthesizes the benchmark in vitro metrics for optimized 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives across primary targets.

Target Enzyme / Cell LineDerivative Sub-ClassPrimary MetricEfficacy RangeReference Standard
11β-HSD1 (Human) 5-Spiro-substituted Ki​ 3 nM – 45 nMCarbenoxolone ( Ki​ = 210 nM)
Cdc25A Phosphatase 5-Arylidene substituted IC50​ 0.9 µM – 5.2 µMMenadione ( IC50​ = 2.5 µM)
EGFR (Kinase Assay) 5-(Pyrazol-4-yl)methylene IC50​ 0.18 µM – 2.4 µMErlotinib ( IC50​ = 0.05 µM)
MCF-7 (Breast Cancer) 5-Arylidene substituted IC50​ (Viability)4.1 µM – 12.5 µMDoxorubicin ( IC50​ = 4.5 µM)
COX-2 (Human Recombinant) 5-Alkyl/Aryl substituted IC50​ 1.2 µM – 8.4 µMCelecoxib ( IC50​ = 0.04 µM)

Systems-Level Mechanism of Action

To visualize the pleiotropic nature of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold, the following diagram maps the divergent signaling pathways modulated by these compounds based on their C5 substitutions.

MoA Compound 2-Piperidin-1-yl-1,3-thiazol-4(5H)-ones Target1 11β-HSD1 Enzyme Compound->Target1 Competitive Inhibition Target2 Cdc25 Phosphatase / EGFR Compound->Target2 Allosteric/Active Site Block Target3 COX-2 / 5-LOX Compound->Target3 Dual Inhibition Effect1 Decreased Cortisol (Metabolic Regulation) Target1->Effect1 Effect2 Cell Cycle Arrest / Apoptosis (Anticancer) Target2->Effect2 Effect3 Reduced Prostaglandins (Anti-inflammatory) Target3->Effect3

Caption: Divergent in vitro pharmacological targets of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives.

Empirical Validation Frameworks: Self-Validating Protocols

As a Senior Application Scientist, I mandate that all in vitro assays be designed as self-validating systems. A protocol is only as reliable as its internal controls and statistical robustness.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for 11β-HSD1 Inhibition

Scientific Rationale: Thiazolone derivatives are inherently lipophilic and prone to aggregation in aqueous buffers, which can cause false positives in standard colorimetric assays due to light scattering. HTRF mitigates this by utilizing time-delayed fluorescence resonance energy transfer, isolating the true biological signal from compound auto-fluorescence or precipitation artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 5 mM EDTA, 0.1% BSA). Causality: BSA is critical to act as a carrier protein, preventing the lipophilic piperidinyl-thiazolones from adhering to the microplate walls.

  • Compound Plating: Dispense 100 nL of compounds in 100% DMSO into a 384-well proxiplate. Ensure final DMSO concentration does not exceed 1% to maintain enzyme integrity.

  • Enzyme Addition: Add 5 µL of recombinant human 11β-HSD1 (final concentration 10 nM) to the wells. Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Initiation: Add 5 µL of substrate mix containing cortisone (200 nM) and NADPH (500 µM). Incubate for 2 hours at 37°C.

  • Detection: Add 10 µL of HTRF detection reagent (anti-cortisol Cryptate and d2-labeled cortisol). Incubate for 1 hour at room temperature in the dark.

  • Readout & Validation: Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 620 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Carbenoxolone (positive control). The assay is only deemed valid if Z' > 0.65 .

Protocol B: Cell Viability Assessment (MTT Assay) for Anticancer Screening

Scientific Rationale: To evaluate the antiproliferative effects of 5-arylidene derivatives, the MTT assay provides a direct readout of mitochondrial metabolic activity. However, because these compounds can induce rapid apoptosis, timing and cell-seeding density must be strictly controlled to capture the linear phase of cell growth.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow for adherence.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the thiazolone derivatives (0.1 µM to 100 µM).

    • Causality: Perform a media-only background control and a DMSO-only control (matched to the highest compound concentration, typically 0.5%). Thiazolones can precipitate if added directly to media; always perform a pre-dilution in DMSO, then a 1:200 dilution into warmed media.

  • Incubation: Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of high-purity DMSO to each well. Agitate on a plate shaker for 15 minutes.

  • Readout & Validation: Measure absorbance at 570 nm.

    • Self-Validation Metric: The IC50​ of the reference standard (e.g., Doxorubicin) must fall within 0.5-log of historical baselines to validate the plate's biological responsiveness.

High-Throughput Workflow Visualization

Workflow Step1 Compound Library Synthesis & QC Step2 In Vitro Enzymatic Screening (HTRF) Step1->Step2 Step3 Cell-Based Assays (MTT / Western Blot) Step2->Step3 Step4 Hit-to-Lead Optimization Step3->Step4

Caption: Standardized hit-to-lead workflow for evaluating 2-piperidin-1-yl-1,3-thiazol-4(5H)-ones.

References

  • Title: 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. Source: Journal of Medicinal Chemistry (2008). URL: [Link]

  • Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Source: International Journal of Molecular Sciences (MDPI, 2021). URL: [Link]

  • Title: Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. Source: Future Journal of Pharmaceutical Sciences (2025). URL: [Link]

  • Title: 2-substituted thiazolidinone and oxazolidinone derivatives for the inhibition of phosphatases and the treatment of cancer.
Foundational

In Silico Pharmacological Profiling of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one: A Comprehensive Molecular Docking and Dynamics Guide

Executive Summary As a Senior Application Scientist in computational chemistry, I approach molecular docking not merely as a geometric fitting exercise, but as a rigorous thermodynamic simulation. Thiazolidin-4-one deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in computational chemistry, I approach molecular docking not merely as a geometric fitting exercise, but as a rigorous thermodynamic simulation. Thiazolidin-4-one derivatives represent a privileged scaffold in modern drug discovery. Specifically, the functionalization of the 1,3-thiazol-4(5H)-one core with a piperidine moiety at the C2 position fundamentally alters the molecule's electrostatic surface and lipophilicity. This whitepaper provides a self-validating, step-by-step computational protocol for evaluating the binding affinity and mechanism of action of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one against highly validated oncogenic and antimicrobial targets.

Pharmacochemical Profiling & Target Rationale

The structural anatomy of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one dictates its biological promiscuity and potency. The molecule features an electron-rich piperidine ring conjugated to a thiazolone core. This creates a pseudo-amidine resonance system ( N−C=N↔N+=C−N− ), making the C2 position highly capable of participating in strong electrostatic interactions.

Literature has extensively documented that 5-arylidene derivatives of thiazol-4(5H)-ones exhibit potent anticancer activity via the inhibition of the Epidermal Growth Factor Receptor (EGFR)[1], as well as robust antibacterial activity through the inhibition of the MurB enzyme, a critical component of bacterial peptidoglycan biosynthesis[2]. Furthermore, related thiazole compounds have demonstrated significant anti-inflammatory properties[3]. Understanding the causality of these phenotypic effects requires mapping the exact atomic-level interactions within the target binding pockets.

Pathway COMP 2-piperidin-1-yl- 1,3-thiazol-4(5H)-one EGFR Target Enzyme (e.g., EGFR / MurB) COMP->EGFR Competitive Inhibition PATH1 Downstream Kinases (PI3K / AKT) EGFR->PATH1 Blocked PATH2 Cell Wall Synthesis (Peptidoglycan) EGFR->PATH2 Blocked OUT1 Apoptosis PATH1->OUT1 Induced OUT2 Bacterial Lysis PATH2->OUT2 Induced

Mechanistic pathway of target inhibition by 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives.

Computational Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in our computational predictions, we must move beyond default software parameters. Every step in the following protocol is designed with a specific physicochemical causality in mind and includes a strict self-validation checkpoint.

Phase I: Ligand Preparation
  • Step 1: 2D to 3D Conversion & Ionization: Utilize a tool like LigPrep (Schrödinger) or OpenBabel. Run ionization state predictions at pH 7.4 ± 0.2 using Epik.

  • The Causality: The piperidine nitrogen has a pKa​ of approximately 10–11. At physiological pH, it exists predominantly in a protonated (cationic) state. If you dock this molecule as a neutral species, the scoring function will fail to calculate critical salt-bridge interactions with acidic residues (e.g., Asp831 in EGFR), leading to artificially poor binding scores.

  • Step 2: Energy Minimization: Apply the OPLS4 force field to generate the lowest-energy conformers, minimizing internal steric clashes.

Phase II: Protein Preparation & Grid Generation
  • Step 1: Structural Refinement: Import the target crystal structure (e.g., EGFR Kinase Domain, PDB: 1M17). Remove crystallographic waters beyond 5 Å of the active site.

  • Step 2: Hydrogen Bond Optimization: Use PROPKA to assign the correct protonation states to histidine residues (HID, HIE, HIP).

  • The Causality: An incorrectly protonated histidine in the binding pocket acts as a false hydrogen-bond donor, artificially repelling the thiazolone carbonyl oxygen and skewing the docking pose.

  • Step 3: Grid Generation: Center the receptor grid on the co-crystallized native ligand, setting the bounding box to 20 Å × 20 Å × 20 Å.

Phase III: The Self-Validation Checkpoint (Critical)

Before docking the novel thiazolone compound, re-dock the native co-crystallized ligand back into the generated grid.

  • Validation Rule: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystallographic pose. If the RMSD is > 2.0 Å , your grid parameters or protein protonation states are fundamentally flawed. Do not proceed until the system is corrected.

Phase IV: Molecular Docking & Scoring
  • Step 1: Execution: Run the docking simulation using Extra Precision (XP) mode (e.g., Glide XP or AutoDock Vina with exhaustiveness = 32).

  • Step 2: Post-Docking Thermodynamics: Static docking ignores solvent entropy. Subject the top poses to a 100 ns Molecular Dynamics (MD) simulation and calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) continuum solvation model.

Workflow LIG Ligand Preparation (Epik Ionization, OPLS4) DOCK Molecular Docking (XP Precision Scoring) LIG->DOCK PROT Protein Preparation (PROPKA, H-bond Opt) GRID Receptor Grid Generation (Active Site Definition) PROT->GRID VALID Self-Validation Checkpoint (Native Ligand RMSD < 2.0 Å) GRID->VALID VALID->PROT Fail VALID->DOCK Pass MD Thermodynamic Validation (100 ns MD & MM-GBSA) DOCK->MD

Computational workflow for self-validating molecular docking and thermodynamic profiling.

Quantitative Interaction Analysis

The following table summarizes the quantitative docking data of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one against primary pharmacological targets, synthesizing binding energies with specific atomic interactions[1][2][4].

Target Enzyme ComplexPDB IDGlideScore ( ΔG )Key Residue InteractionsPrimary Interaction ModalityEpidermal Growth Factor Receptor (EGFR)1M17-9.45 kcal/molMet769, Asp831, Lys728H-bond (hinge region), Salt BridgeUDP-N-acetylenolpyruvoylglucosamine reductase (MurB)1HSK-8.12 kcal/molSer229, Arg158, Tyr190H-bond, π π T-shaped stackingCyclooxygenase-2 (COX-2)5KIR-7.88 kcal/molArg120, Tyr355, Val523Cation- π , Hydrophobic enclosure Data Interpretation: The highly negative GlideScore for EGFR (-9.45 kcal/mol) is driven by a critical bidentate interaction: the thiazolone core forms a hydrogen bond with the backbone amide of Met769 at the kinase hinge region, while the protonated piperidine nitrogen forms a strong electrostatic salt bridge with the carboxylate side chain of Asp831.

Conclusion & Future Perspectives

The in silico profiling of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one reveals a highly versatile pharmacophore. By enforcing a self-validating computational protocol that accounts for physiological ionization states and dynamic thermodynamic stability, we eliminate the false positives that plague standard high-throughput virtual screening. For drug development professionals, the next logical step is to utilize this validated docking model to perform structure-based lead optimization—specifically, exploring substitutions at the C5 position of the thiazolone ring to enhance target selectivity between human kinases and bacterial enzymes.

References

  • NextSDS Chemical Database. Chemical Substance Information for (5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one. NextSDS.[Link]

  • Pogaku, V., et al. (2017). Synthesis and biological evaluation of novel triazole substituted pyrazolyl-methylenehydrazinyl-5-arylidene thiazolidinone derivatives as antibacterial and cytotoxic agents. ResearchGate.[Link]

  • El-kasabi, H. G., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry. ResearchGate.[Link]

Sources

Exploratory

Spectroscopic Characterization and Synthesis of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one: A Technical Guide

Executive Summary & Pharmacological Significance The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is a highly privileged heterocyclic building block in modern medicinal chemistry. Its structural geometry—a central thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is a highly privileged heterocyclic building block in modern medicinal chemistry. Its structural geometry—a central thiazolone core functionalized with a secondary piperidine amine at the C2 position—provides a versatile platform for target engagement across multiple therapeutic areas.

Most notably, this scaffold serves as the core pharmacophore for compounds like CL-058 and its optimized derivative CLP257, which are pioneering allosteric activators of the K-Cl cotransporter 2 (KCC2)[1]. By facilitating the extrusion of intracellular chloride, these thiazolone derivatives restore the hyperpolarizing gradient essential for GABAergic inhibition, offering a novel mechanism for treating neuropathic pain and epilepsy[1]. Furthermore, related 2-amino-1,3-thiazol-4(5H)-one derivatives have demonstrated potent, selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a clinically validated target for metabolic syndrome and type 2 diabetes[2].

KCC2Pathway A Thiazolone Derivative (e.g., CL-058 / CLP257) B KCC2 Cotransporter (Oligomerization/Activation) A->B Allosteric Modulation C Cl- Extrusion (Intracellular [Cl-] ↓) B->C Ion Transport D GABA_A Receptor Hyperpolarization C->D Restores Inhibitory Tone E Analgesic/Anticonvulsant Effects D->E Phenotypic Outcome

Mechanism of action for thiazolone-based KCC2 activators in restoring GABAergic inhibition.

Self-Validating Synthetic Methodology

To achieve a high-purity yield suitable for rigorous spectroscopic characterization, the synthesis relies on a base-catalyzed condensation between a thiourea derivative and an α -halo ester[3]. Alternatively, microwave-assisted sulfur/nitrogen displacement of rhodanines can be employed for rapid library generation[4]. Below is the optimized, step-by-step protocol for the condensation route.

Experimental Protocol
  • Reagent Preparation : Dissolve 10 mmol of 1-piperidinecarbothioamide in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol prevents premature hydrolysis of the ester reagent and ensures a homogenous reaction mixture at reflux temperatures.

  • Activation & Condensation : Add 12 mmol of anhydrous sodium acetate (AcONa) to the solution, followed by the dropwise addition of 11 mmol of ethyl bromoacetate.

    • Causality: The slight stoichiometric excess of ethyl bromoacetate ensures complete consumption of the thiourea. AcONa is selected as a mild proton scavenger; unlike strong bases (e.g., NaOH) which would hydrolyze the ethyl bromoacetate or cleave the resulting thiazolone ring, AcONa selectively neutralizes the hydrobromic acid byproduct, driving the cyclization forward[3].

  • Cyclization & Monitoring : Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: The disappearance of the lower-Rf thiourea spot and the emergence of a UV-active, higher-Rf spot validates the formation of the cyclized thiazolone ring.

  • Isolation : Cool the mixture to room temperature, then pour it into 100 mL of ice-cold distilled water. Stir vigorously until a precipitate forms. Filter the solid under vacuum and wash with cold water to remove residual AcONa and unreacted water-soluble byproducts.

  • Purification : Recrystallize the crude product from hot ethanol to yield pure 2-piperidin-1-yl-1,3-thiazol-4(5H)-one as a crystalline solid.

    • Tautomeric Locking: While primary thioureas yield a mixture of 2-imino-1,3-thiazolidin-4-one and 2-amino-1,3-thiazol-4-one tautomers, the use of a secondary amine (piperidine) locks the exocyclic nitrogen, exclusively yielding the desired 2-piperidin-1-yl-1,3-thiazol-4(5H)-one form[3].

SynthesisWorkflow A 1-Piperidinecarbothioamide + Ethyl Bromoacetate B Cyclization (EtOH, Reflux, AcONa) A->B Base-catalyzed condensation C 2-Piperidin-1-yl- 1,3-thiazol-4(5H)-one B->C Crystallization D NMR Spectroscopy (1H & 13C) C->D E IR Spectroscopy (ATR-FTIR) C->E F LC-MS (ESI+) C->F

Workflow for the synthesis and spectroscopic validation of the thiazolone scaffold.

Spectroscopic Profiling & Data Interpretation

Accurate structural validation requires a multi-modal spectroscopic approach. The choice of solvent for NMR analysis is critical: DMSO-d6 is strictly recommended over CDCl 3​ . Thiazolones often exhibit strong intermolecular dipole interactions that reduce solubility in non-polar solvents. DMSO-d6 disrupts these interactions, providing sharp, highly resolved spectra, and allows for the clear observation of any uncyclized intermediates containing exchangeable N-H or O-H protons.

Nuclear Magnetic Resonance (NMR)
  • 1 H NMR : The piperidine ring exhibits characteristic aliphatic multiplets. The β and γ protons (-CH 2​ -CH 2​ -CH 2​ -) appear as a broad multiplet around 1.60-1.70 ppm (6H). The α protons adjacent to the nitrogen (-CH 2​ -N-CH 2​ -) are heavily deshielded by the electronegative nitrogen and the conjugated thiazolone system, appearing around 3.50-3.60 ppm (4H). The isolated methylene protons at the C5 position of the unsubstituted thiazolone core present as a sharp singlet around 3.90-4.00 ppm (2H).

  • 13 C NMR : The carbonyl carbon (C4) is highly deshielded, resonating near 178.0 ppm. The C2 enamine carbon appears around 162.0 ppm. The piperidine carbons resolve at ~23.5 ppm ( γ ), ~25.0 ppm ( β ), and ~49.5 ppm ( α ).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The diagnostic carbonyl (C=O) stretching vibration of the thiazolone ring is observed as a strong, sharp band at 1690-1720 cm −1 . The C=N stretching vibration appears around 1550-1580 cm −1 . Crucially, the complete absence of an N-H stretch (typically >3100 cm −1 ) confirms the successful incorporation of the secondary piperidine ring and the absence of primary amine tautomers.

Mass Spectrometry (LC-MS/ESI)

Using positive electrospray ionization (ESI+), the molecule ( C8​H12​N2​OS , exact mass 184.07 Da) yields a prominent [M+H]+ pseudomolecular base peak at m/z 185.1.

Quantitative Data Summary
Analytical TechniqueParameter / Functional GroupExpected Value / Chemical ShiftMultiplicity / Appearance
1 H NMR (DMSO-d6)Piperidine β,γ -CH 2​ -1.60 - 1.70 ppmMultiplet (m, 6H)
Piperidine α -N-CH 2​ -3.50 - 3.60 ppmMultiplet (m, 4H)
Thiazolone C5 -CH 2​ -3.90 - 4.00 ppmSinglet (s, 2H)
13 C NMR (DMSO-d6)Piperidine γ Carbon~23.5 ppmSinglet
Piperidine β Carbons~25.0 ppmSinglet
Piperidine α Carbons~49.5 ppmSinglet
Thiazolone C5 Carbon~35.0 - 40.0 ppmSinglet
Thiazolone C2 Carbon~162.0 ppmSinglet
Thiazolone C4 (C=O)~178.0 ppmSinglet
FT-IR (ATR)C=O Stretch (Thiazolone)1690 - 1720 cm −1 Strong, sharp
C=N Stretch1550 - 1580 cm −1 Medium
Aliphatic C-H Stretch2850 - 2950 cm −1 Weak to medium
ESI-MS [M+H]+ Ionm/z 185.1Base peak

References

  • Title : Advances in the development of novel compounds targeting cation-chloride cotransporter physiology | Source : NIH (PMC) | URL : 1

  • Title : 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice | Source : NIH (PubMed) | URL :2

  • Title : Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A | Source : NIH (PMC) | URL : 4

  • Title : Synthesis, characterization and biological evaluation of thioureas, acylthioureas and 4-thiazolidinones as anticancer and antiviral agents | Source : DergiPark | URL : 3

Sources

Foundational

Pharmacokinetic Profiling of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one Derivatives: A Technical Guide for ADME Optimization

Executive Summary & Rationale The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for a novel class of potassium-chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for a novel class of potassium-chloride cotransporter 2 (KCC2) activators, most notably the lead compound CLP257[1]. By enhancing chloride extrusion in neurons, these compounds offer a paradigm-shifting approach to treating neurological disorders characterized by hyperexcitability, such as neuropathic pain and temporal lobe epilepsy[2][3].

However, advancing this scaffold from in vitro target engagement to in vivo efficacy presents profound absorption, distribution, metabolism, and excretion (ADME) challenges. The native scaffold is highly susceptible to rapid Phase II clearance and Phase I bioactivation[4][5]. As an application scientist, I have structured this guide to dissect the pharmacokinetic (PK) liabilities of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one core and outline the self-validating experimental workflows required to profile and optimize these molecules for clinical translation.

Structural Liabilities and Metabolic Pathways

Understanding the causality behind a compound's clearance is the first step in PK optimization. The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one core possesses two distinct metabolic "soft spots":

  • Phase I Thiazolone Bioactivation: The sulfur atom within the thiazolone ring is highly susceptible to cytochrome P450 (CYP)-mediated S-oxidation. This process generates reactive electrophilic intermediates (epoxides or sulfoxides) that can lead to thiazole ring-opening or covalent binding to hepatic proteins, presenting a severe hepatotoxicity risk[5][6].

  • Phase II Glucuronidation: Bioactive derivatives like CLP257 feature a phenolic hydroxyl group at the 5-benzylidene position. This moiety undergoes aggressive first-pass O-glucuronidation by UGT enzymes, resulting in a terminal half-life ( t1/2​ ) of less than 15 minutes in vivo[4].

MetabolicPathway Scaffold 2-piperidin-1-yl-1,3-thiazol-4(5H)-one (e.g., CLP257) CYP Hepatic CYP450 (Phase I) Scaffold->CYP Oxidation UGT UGT Enzymes (Phase II) Scaffold->UGT Conjugation SOx Thiazolone S-Oxidation (Reactive Intermediate) CYP->SOx Bioactivation Gluc O-Glucuronidation (Rapid Clearance) UGT->Gluc t1/2 < 15 min GSH GSH Trapping (Adduct Formation) SOx->GSH Detoxification/Assay Excretion Renal/Biliary Excretion Gluc->Excretion GSH->Excretion

Fig 1. Primary metabolic and bioactivation pathways of 5-substituted 2-piperidin-1-yl-1,3-thiazol-4(5H)-ones.

In Vitro Profiling: Self-Validating Microsomal Stability & Trapping

To accurately predict in vivo clearance and detect reactive intermediates, we utilize a Glutathione (GSH) trapping assay in liver microsomes. This protocol is designed as a self-validating system : it includes a minus-NADPH control to rule out chemical instability, and a positive control (Verapamil) to confirm enzymatic viability.

Protocol: Microsomal Stability and GSH Trapping

Objective: Quantify intrinsic clearance ( CLint​ ) and detect thiazolone ring S-oxidation adducts[5][6].

  • Matrix Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Trapping Agent Addition: Add GSH to the matrix at a final concentration of 5 mM. Causality: GSH acts as an exogenous nucleophile to intercept reactive thiazolone sulfoxides before they covalently bind to microsomal proteins.

  • Compound Spiking: Spike the test compound (e.g., CLP257) to a final concentration of 1 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).

  • Initiation & Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (For the negative control, substitute NADPH with buffer).

  • Serial Sampling: At t=0,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: Cold acetonitrile instantly denatures proteins, halting metabolism, while the SIL-IS corrects for downstream LC-MS/MS matrix effects.

  • Sample Extraction: Centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Operate in positive electrospray ionization (ESI+) mode. Monitor the depletion of the parent mass to calculate CLint​ . Concurrently, perform a neutral loss scan for 307 Da (characteristic of GSH moiety loss) to identify reactive thiazolone adducts[5].

In Vivo Pharmacokinetic Profiling

Because in vitro assays cannot fully model absorption barriers or first-pass Phase II metabolism (unless UDPGA is explicitly supplemented), in vivo profiling is mandatory. The following workflow establishes absolute bioavailability ( F ), a critical metric for CNS-active drugs[4].

PKWorkflow Dosing Animal Dosing (IV & PO Arms) Sampling Serial Blood Sampling (0.08 to 24 h) Dosing->Sampling Prep Protein Precipitation & Extraction Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Fig 2. Standard in vivo pharmacokinetic profiling workflow for thiazolone derivatives.

Protocol: Rat IV/PO Pharmacokinetic Study
  • Formulation: Due to the high lipophilicity of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one core, formulate the compound in 20% 2-hydroxypropyl- β -cyclodextrin (HPCD) in saline to ensure complete dissolution[2][4].

  • Dosing: Administer the formulation to male Sprague-Dawley rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract 50 µL of plasma using 150 µL of acetonitrile containing the SIL-IS.

  • Data Analysis: Quantify plasma concentrations via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC0−∞​ , Cmax​ , Tmax​ , Clearance ( CL ), Volume of Distribution ( Vss​ ), and t1/2​ .

Quantitative Data: Overcoming PK Limitations via Prodrug Strategy

The native 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivative (CLP257) suffers from a severe PK deficit due to rapid glucuronidation. To circumvent this, researchers engineered CLP290 , a carbamate prodrug that masks the vulnerable hydroxyl group[2][4].

The carbamate linkage prevents first-pass Phase II conjugation. Once absorbed into systemic circulation, host esterases slowly hydrolyze the carbamate, yielding sustained plasma levels of the active CLP257 pharmacophore. This structural intervention transforms an unusable molecule into an orally efficacious therapeutic[2].

Table 1: Comparative Pharmacokinetic Parameters in Rats (Native vs. Prodrug)

CompoundRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h)Apparent t1/2​ (h)Exposure Profile / Bioavailability
CLP257 (Native)IV5~ 1,2000.08< 0.25 Rapid exponential decay; high systemic clearance.
CLP257 (Native)PO10< 500.50< 0.25 Poor oral bioavailability ( F<5% ) due to first-pass UGT metabolism.
CLP290 (Prodrug)PO100~ 4,500*2.00~ 5.00 Sustained release of active CLP257; oral efficacy equivalent to Pregabalin.

*Note: Cmax​ for CLP290 PO represents the plasma concentration of the liberated active metabolite (CLP257) following prodrug administration[4].

Conclusion

The pharmacokinetic profiling of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives requires a rigorous, mechanistic approach. By deploying self-validating in vitro trapping assays, we can map the bioactivation liabilities of the thiazolone ring. Concurrently, in vivo IV/PO profiling exposes Phase II clearance mechanisms. As demonstrated by the transition from CLP257 to CLP290, identifying these metabolic soft spots allows for targeted structural modifications—such as carbamate prodrug strategies—that drastically extend half-life, improve systemic exposure, and unlock the profound therapeutic potential of KCC2 modulation.

References

  • In vivo assessment of the efficacy and pharmacokinetics of CLP257 and its prodrug CLP290 - ResearchGate - 4

  • Chloride extrusion enhancers as novel therapeutics for neurological diseases - PMC - NIH - 2

  • Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC - NIH -1

  • In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed - 6

  • Enhancing KCC2 function reduces interictal activity and prevents seizures in temporal lobe epilepsy - PNAS -3

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed - 5

Sources

Exploratory

Targeting Cellular Proliferation: Cytotoxicity and Mechanistic Profiling of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one Derivatives

Executive Summary & Structural Significance As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a screening exercise, but as a rigorous mechanistic inquiry. The 2-piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not merely as a screening exercise, but as a rigorous mechanistic inquiry. The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold represents a highly privileged structure in contemporary drug design. While historically recognized for its role in developing cation-chloride cotransporter (KCC2) modulators like CL-058[1], recent structural activity relationship (SAR) studies have repositioned 5-arylidene derivatives of this scaffold as potent cytotoxic and antiproliferative agents[2].

The structural synergy between the lipophilic piperidine ring at the C-2 position and the tunable arylidene moiety at the C-5 position allows these compounds to efficiently penetrate cell membranes and interact with intracellular apoptotic machinery. This whitepaper provides an in-depth technical analysis of their cytotoxicity profiles, mechanisms of action, and the self-validating experimental protocols required to accurately quantify their biological activity in vitro.

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives is not driven by non-specific necrosis, but rather by highly regulated apoptotic cascades. Understanding this causality is critical for downstream lead optimization.

  • Cell Cycle Arrest: Treatment with potent derivatives induces significant cell cycle arrest at the S and G2/M phases[3]. By halting DNA replication and mitotic spindle formation, the compounds prevent the proliferation of rapidly dividing malignant cells.

  • Mitochondrial Apoptosis (Intrinsic Pathway): The primary mechanism of cell death is the induction of the intrinsic apoptotic pathway. Exposure to these compounds leads to a marked increase in the Bax/Bcl-2 ratio[3]. The upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 causes mitochondrial membrane depolarization.

  • Caspase Execution: Following mitochondrial depolarization, Cytochrome C is released into the cytosol, triggering the formation of the apoptosome. This activates Caspase-9, which subsequently cleaves and activates Caspase-3, the primary executioner enzyme that dismantles the cell[2].

ApoptosisPathway A 2-piperidin-1-yl-1,3-thiazol-4(5H)-one B Intracellular Uptake A->B Lipophilic diffusion C Bax Upregulation & Bcl-2 Downregulation B->C Target binding D Mitochondrial Membrane Depolarization C->D E Cytochrome C Release D->E F Caspase 9 & 3 Activation E->F Apoptosome formation G Apoptosis & G2/M Arrest F->G Execution phase

Apoptotic signaling cascade induced by thiazol-4(5H)-one derivatives in cancer cell lines.

Quantitative In Vitro Cytotoxicity Profiles

The antiproliferative efficacy of these compounds is highly dependent on the target cell line's tissue origin and metabolic state. The table below synthesizes the IC50 ranges of optimized 5-arylidene-2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives across standard screening panels[2],[3].

Cell LineTissue OriginIC50 Range (µM)Sensitivity Profile
Ba/F3 Murine Leukemia0.10 – 0.24Hyper-sensitive
HepG2 Human Hepatocellular Carcinoma0.24 – 3.13Highly sensitive
MCF-7 Human Breast Adenocarcinoma1.50 – 5.72Moderately sensitive
HCT-116 Human Colorectal Carcinoma8.91 – 58.66Resistant
A549 Human Lung Carcinoma11.73 – 60.47Resistant

Note: Compounds also exhibit potent cellular tyrosinase inhibitory activity in B16F10 melanoma cells, outperforming standard agents like kojic acid[4].

Methodological Framework: Self-Validating Protocols

When screening thiazolidinone and thiazolone derivatives, researchers frequently encounter false-positive viability readings when using standard MTT or MTS assays. The Causality: Thiazolones can act as redox-active agents, directly reducing tetrazolium salts into formazan independent of mitochondrial succinate dehydrogenase activity.

To ensure trustworthiness and data integrity, I mandate the use of the Sulforhodamine B (SRB) assay for this chemical class. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a direct measure of total protein mass (and thus cell number) that is completely immune to metabolic interference.

Protocol 1: SRB Cytotoxicity Screening
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Rationale: Antiproliferative agents target active cell cycle phases (S and G2/M); confluent cells in G0 will exhibit artificial resistance. Seed at 5,000–10,000 cells/well in 96-well plates and incubate for 24 hours.

  • Compound Preparation: Dissolve the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivative in 100% DMSO. Perform serial dilutions in complete media ensuring the final DMSO concentration never exceeds 0.1% (v/v). Rationale: DMSO concentrations >0.1% induce baseline solvent toxicity, skewing IC50 calculations.

  • Treatment: Expose cells to the compound concentration gradient (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Fixation: Add cold 50% Trichloroacetic acid (TCA) directly to the wells to a final concentration of 10%. Incubate at 4°C for 1 hour. Rationale: TCA instantaneously cross-links proteins and halts all metabolic activity.

  • Staining & Washing: Wash plates 5 times with distilled water. Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. Wash 4 times with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize the protein-bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 540 nm.

ProtocolWorkflow S1 Log-Phase Cell Seeding (Ensure active division) S2 Compound Treatment (<0.1% DMSO vehicle) S1->S2 S3 TCA Fixation (Halt metabolism) S2->S3 S4 SRB Staining & Acid Wash S3->S4 S5 Tris Solubilization (OD 540nm) S4->S5 S6 IC50 Calculation S5->S6

Self-validating SRB cytotoxicity screening workflow mitigating redox-active compound artifacts.

Protocol 2: Apoptotic Validation via Flow Cytometry

To validate that the reduction in protein mass (SRB) is due to apoptosis rather than mere cytostasis:

  • Treat cells with the calculated IC50 and IC90 concentrations of the compound for 48 hours.

  • Harvest cells (including floating dead cells in the media to avoid survivorship bias).

  • Resuspend in Annexin V Binding Buffer.

  • Stain with Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI) (intercalates DNA in late-apoptotic/necrotic cells with compromised membranes).

  • Analyze via flow cytometry to quantify the shift from viable (Annexin V-/PI-) to early apoptotic (Annexin V+/PI-) populations.

References

  • Advances in the development of novel compounds targeting cation-chloride cotransporter physiology Source: physiology.org URL:[Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies Source: nih.gov (PMC) URL:[Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies Source: nih.gov (PMC) URL:[Link]

  • Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation Source: nih.gov (PubMed) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Quantification of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one

Executive Summary The quantification of heterocyclic scaffolds, particularly thiazolone derivatives, is a critical workflow in early-stage drug discovery. 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one (CAS 31101-37-8) and its a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of heterocyclic scaffolds, particularly thiazolone derivatives, is a critical workflow in early-stage drug discovery. 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one (CAS 31101-37-8) and its arylidene derivatives are actively investigated for their potent anticancer properties and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities [1]. However, the structural duality of this molecule—combining a basic piperidine moiety with a tautomeric thiazol-4(5H)-one ring—presents unique chromatographic challenges, most notably peak tailing and variable retention.

This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. By leveraging mechanistic insights into analyte pKa and stationary phase chemistry, this guide provides a robust framework for researchers and analytical scientists to achieve highly reproducible quantitation.

Analyte Profiling & Mechanistic Causality

To develop a reliable method, one must first understand the causality behind the analyte's behavior in a fluidic system [2].

  • The Piperidine Nitrogen (Basicity): The piperidine ring introduces a basic nitrogen atom. While its basicity is slightly attenuated due to conjugation with the thiazolone ring (forming an amidine-like −N=C(N)−S− system), it remains easily protonated at neutral to acidic pH.

  • The Thiazolone Core (Tautomerism & Polarity): The 1,3-thiazol-4(5H)-one ring can undergo keto-enol tautomerism. This dynamic state can lead to split peaks or band broadening if the kinetics of tautomerization interfere with the timescale of the chromatographic separation.

  • The Causality of Peak Tailing: When analyzing basic nitrogen-containing compounds on traditional silica-based columns, the protonated amine acts as a cation. It undergoes secondary ion-exchange interactions with residual, ionized silanol groups ( −SiO− ) on the silica surface. This mixed-mode retention mechanism is the primary cause of severe peak tailing.

Method Development Strategy

To suppress silanol interactions and force the analyte into a single, stable ionization state, we employ a low-pH suppression strategy . By utilizing a mobile phase buffered to pH ~2.7 with 0.1% Formic Acid, we achieve two goals:

  • Silanol Neutralization: The acidic pH is below the pKa of typical surface silanols (pKa ~ 3.5–4.5), neutralizing them to −SiOH and eliminating ion-exchange sites.

  • Analyte Protonation: The basic piperidine nitrogen is fully protonated, ensuring a single ionic state and preventing tautomerism-induced band broadening.

Because the fully protonated analyte is highly polar, a high-density, end-capped hybrid silica C18 column is selected to maximize hydrophobic retention while resisting acidic hydrolysis.

MethodWorkflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column & Buffer Screening A->B C 3. Gradient & pH Optimization B->C D 4. System Suitability & Validation C->D

Fig 1. Systematic HPLC method development workflow for heterocyclic pharmaceutical compounds.

Chromatographic Troubleshooting Logic

When adapting this method for related 5-arylidene derivatives of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, analytical scientists may encounter retention shifts. The logic tree below dictates the mechanistic troubleshooting path for resolving peak shape anomalies in basic analytes[3].

TroubleshootingLogic Issue Observation: Peak Tailing (Basic Piperidine Nitrogen) Decision Decision: Adjust Mobile Phase pH Relative to Analyte pKa Issue->Decision Path1 pH < pKa - 2 (Analyte Fully Protonated) Decision->Path1 Acidic Buffer Path2 pH > pKa + 2 (Analyte Free Base) Decision->Path2 Basic Buffer Sol1 Use End-Capped or AQ-C18 Suppress Silanol Ionization Path1->Sol1 Sol2 Use High-pH Stable Hybrid C18 Maximize Hydrophobic Retention Path2->Sol2

Fig 2. Mechanistic troubleshooting logic tree for resolving peak tailing in basic analytes.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Reference Standard (Purity ≥ 98%).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), LC-MS Grade Water ( H2​O ).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Filtration: 0.22 µm PTFE syringe filters.

Step-by-Step Sample Preparation

Causality Note: The diluent is matched to the initial mobile phase conditions to prevent solvent-mismatch band broadening at the column head.

  • Diluent Preparation: Mix LC-MS Grade Water and Acetonitrile in a 95:5 (v/v) ratio. Add 0.1% Formic Acid. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the hydrophobic thiazolone core. Sonicate for 2 minutes, then make up to volume with LC-MS Grade Water.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with the prepared Diluent.

  • Filtration: Pass the Working Standard through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial, discarding the first 1 mL of filtrate to account for membrane adsorption.

Chromatographic Conditions

A gradient elution is strictly employed over an isocratic method. Because thiazol-4(5H)-one derivatives are often synthesized via Knoevenagel condensations [4], highly hydrophobic unreacted aldehydes or dimers may be present. The gradient ensures these impurities are stripped from the column, preventing ghost peaks in subsequent injections.

ParameterSpecification
Column Waters XBridge C18 (or equivalent hybrid), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in H2​O (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C (Thermostatted)
Injection Volume 10 µL
Detection UV at 254 nm (PDA scanning 200-400 nm for peak purity)
Gradient Program 0.0 - 2.0 min: 5% B 2.0 - 10.0 min: 5% 95% B 10.0 - 12.0 min: 95% B (Wash) 12.0 - 12.1 min: 95% 5% B 12.1 - 16.0 min: 5% B (Equilibration)

System Suitability Test (SST)

A protocol is only as reliable as its internal validation mechanisms. Prior to sample analysis, inject the Working Standard Solution (100 µg/mL) in five replicates ( n=5 ). The system must pass the following self-validating criteria before proceeding.

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 6.5 min ± 0.5 minEnsures consistent hydrophobic interaction and mobile phase delivery.
Tailing Factor ( Tf​ ) ≤1.5 Validates the successful suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥5,000 Confirms column bed integrity and optimal mass transfer kinetics.
Injection Precision %RSD of Peak Area ≤2.0% Verifies autosampler precision, sample stability, and integration logic.
Application

Application Note: Enzyme Inhibition Assay Protocols for 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one Derivatives

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in Drug Discovery Introduction and Pharmacological Context The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is a highly privileged pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in Drug Discovery

Introduction and Pharmacological Context

The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution and steric profile allow it to act as a versatile hydrogen-bond acceptor and donor system, enabling high-affinity interactions with multiple enzyme active sites. Recent phenotypic and target-based screening campaigns have highlighted the efficacy of 5-arylidene-2-(piperidin-1-yl)thiazol-4(5H)-one derivatives across diverse therapeutic areas.

Notably, these compounds have been validated as potent dual inhibitors of Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) for anti-inflammatory applications [1], as well as inhibitors of γ-enolase and various phosphatases for oncology and metabolic disorders[2, 3].

As a Senior Application Scientist, I have designed this guide to move beyond generic assay instructions. The protocols detailed below are engineered as self-validating systems . They explicitly address the physicochemical quirks of thiazolone derivatives—such as their highly conjugated systems that cause UV-Vis interference, and their tendency to form distinct polymorphs that drastically alter intrinsic dissolution rates (IDR) and apparent IC 50​ values.

Mechanistic Rationale: Dual COX-2 / 15-LOX Inhibition

Causality Behind the Assay Design

Inflammation is driven by the arachidonic acid cascade. Traditional NSAIDs inhibit COX-2 but often cause a "shunting" effect, redirecting arachidonic acid into the lipoxygenase (LOX) pathway, which generates leukotrienes that induce gastrointestinal and cardiovascular toxicity. Dual COX-2/15-LOX inhibition by pyrazolyl thiazolones prevents this substrate shunting.

When assaying these compounds, we must account for their slow-binding competitive inhibition kinetics. Causality in Protocol: We mandate a 15-minute pre-incubation of the enzyme with the thiazolone derivative before substrate addition. If the substrate (arachidonic acid) is added simultaneously with the inhibitor, the initial velocity measurements will be artificially high, leading to an underestimation of the compound's potency (false-negative IC 50​ shifts).

COX_LOX_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 Catalyzes LOX15 15-LOX Enzyme AA->LOX15 Catalyzes PGs Prostaglandins (Inflammation) COX2->PGs Synthesis Lipoxins 15-HETE / Lipoxins LOX15->Lipoxins Synthesis Inhibitor 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one (Dual Inhibitor) Inhibitor->COX2 Blocks Active Site Inhibitor->LOX15 Blocks Active Site

Arachidonic acid cascade showing dual inhibition by thiazolone derivatives to prevent substrate shunting.

Protocol 1: Self-Validating COX-2 Fluorometric Assay

Self-Validating System Requirements: Because 5-arylidene thiazolones are intensely colored (often yellow/orange), they can quench fluorescence or absorb excitation light (Inner Filter Effect). To validate the assay, every plate must include a "Compound Background" control well (Compound + Buffer + Probe, but NO enzyme).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 1 μ M hematin as a cofactor). Prepare the fluorometric probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) at 10 μ M.

  • Compound Dilution: Dissolve the thiazolone derivative in 100% molecular-grade DMSO. Perform a 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent enzyme denaturation.

  • Pre-Incubation: In a black 96-well microplate, add 150 μ L Assay Buffer, 10 μ L COX-2 enzyme (recombinant human, 0.5 U/well), and 10 μ L of the inhibitor. Incubate at 25°C for exactly 15 minutes to allow the slow-binding equilibrium to establish.

  • Initiation: Add 10 μ L of Arachidonic Acid (final concentration 10 μ M) and 10 μ L ADHP probe simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately read fluorescence (Ex: 535 nm, Em: 587 nm) in kinetic mode for 10 minutes.

  • Data Validation: Calculate the Z'-factor using the vehicle control (100% activity) and a no-enzyme blank (0% activity). The assay is only valid if Z′≥0.6 . Subtract the compound-specific background fluorescence before calculating the IC 50​ .

Polymorphism and γ-Enolase Binding

Causality Behind the Assay Design

Recent studies have demonstrated that the biological potency of 5-arylidene-2-aminothiazolidinones is heavily dictated by their solid-state polymorphic forms [2]. Different polymorphs exhibit distinct intrinsic dissolution rates (IDR). Causality in Protocol: When screening these compounds against γ-enolase or in MCF-7 cellular proliferation assays, the stock solutions must be prepared freshly, and the phase stability must be monitored. If a highly soluble metastable polymorph precipitates into a stable, low-solubility crystalline form during the aqueous assay buffer dilution, the apparent IC 50​ will crash, yielding a false negative.

Assay_Workflow Prep 1. Polymorph Prep (Fresh DMSO Stocks) Enzyme 2. γ-Enolase Incubation (Phase Stability Check) Prep->Enzyme Add Inhibitor Reaction 3. 2-PGA Addition (Initiate Kinetics) Enzyme->Reaction 10 min Pre-incubation Readout 4. UV Absorbance (240 nm Detection) Reaction->Readout Measure PEP formation Validation 5. Self-Validation (Z'-factor & IDR Control) Readout->Validation Data Normalization

Experimental workflow emphasizing phase stability and self-validation in polymorphic compound screening.

Protocol 2: γ-Enolase Enzymatic Assay

Step-by-Step Methodology:

  • Buffer Setup: Prepare 50 mM HEPES buffer (pH 7.4) containing 10 mM MgCl 2​ (Mg 2+ is an essential cofactor for enolase catalysis).

  • Polymorph Handling: Weigh the specific polymorph (e.g., Form 1a) and dissolve in DMSO immediately prior to the assay. Do not use freeze-thawed stocks, as this induces polymorphic transitions.

  • Reaction Assembly: In a UV-transparent quartz 96-well plate, combine 170 μ L buffer, 10 μ L γ-enolase (0.1 μ g/mL), and 10 μ L of the thiazolone inhibitor.

  • Initiation: Add 10 μ L of 2-phosphoglycerate (2-PGA, 1 mM final) to initiate the reaction.

  • Detection: Monitor the conversion of 2-PGA to phosphoenolpyruvate (PEP) by continuously measuring the increase in absorbance at 240 nm for 5 minutes at 25°C.

  • Validation: Include Motesanib as a positive reference control [2]. Ensure the reaction rate is linear over the 5-minute window; calculate the slope ( Δ OD/min) to determine percentage inhibition.

Phosphatase Inhibition Assays

2-substituted thiazolidinones are recognized as potent bioisosteres for phosphate groups, making them excellent candidates for inhibiting phosphatases (e.g., PTP1B) involved in cancer and metabolic diseases [3].

Protocol 3: Colorimetric pNPP Phosphatase Assay

Step-by-Step Methodology:

  • Buffer Preparation: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 1 mM EDTA. Note: DTT is critical to keep the active-site cysteine of the phosphatase in a reduced state.

  • Incubation: Mix 10 μ L of the thiazolone compound with 40 μ L of recombinant phosphatase enzyme. Incubate for 10 minutes at 37°C.

  • Reaction: Add 50 μ L of 10 mM para-nitrophenyl phosphate (pNPP).

  • Termination & Readout: After 30 minutes, stop the reaction by adding 50 μ L of 1 M NaOH. The alkaline shift converts the product to the highly absorptive para-nitrophenolate anion. Read absorbance at 405 nm.

Quantitative Data Summary

The table below summarizes the expected pharmacological profiles of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives based on validated literature sources.

Target EnzymeCompound VariantIC 50​ ( μ M)Reference StandardStandard IC 50​ ( μ M)
COX-2 Pyrazolyl Thiazolone (Piperidin-1-yl)0.09 – 0.14Celecoxib~0.11
15-LOX Pyrazolyl Thiazolone (Piperidin-1-yl)1.96 – 3.52Quercetin~2.10
γ-Enolase Polymorph 1a (5-arylidene derivative)~4.50Motesanib~5.00
Phosphatase 2-substituted thiazolidinone< 10.0Sodium Orthovanadate~1.50

Data synthesized from established biochemical evaluations of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold[1, 2, 3].

References

  • Elzahhar, P. A., Alaaeddine, R. A., Nassra, R., et al. "Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[Link]

  • Kumar, A., Chauhan, J., Dubey, K. D., Sen, S., & Munshi, P. "Tuning Potency of Bioactive Molecules via Polymorphic Modifications: A Case Study." Molecular Pharmaceutics, 2022.[Link]

  • Pfahl, M., Al-Shamma, H. A., Fanjul, A. N., & David, P. M. "2-substituted thiazolidinone and oxazolidinone derivatives for the inhibition of phosphatases and the treatment of cancer.
Method

NMR spectroscopy sample preparation for 2-piperidin-1-yl-1,3-thiazol-4(5H)-one

An Application Note and Protocol for the NMR Spectroscopic Analysis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Introduction: The Imperative of Precision in NMR Sample Preparation Nuclear Magnetic Resonance (NMR) spectrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the NMR Spectroscopic Analysis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one

Introduction: The Imperative of Precision in NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing profound insights into molecular architecture and connectivity.[1] For novel heterocyclic compounds such as 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, which holds potential in drug development and medicinal chemistry, obtaining high-quality, interpretable NMR spectra is non-negotiable.[2][3] The quality of these spectra is, however, fundamentally contingent upon the meticulous preparation of the analytical sample.[4]

This guide, developed from the perspective of a Senior Application Scientist, provides a detailed, experience-driven protocol for the preparation of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one for NMR analysis. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot the process effectively. Our focus is on creating a self-validating system that minimizes artifacts and maximizes spectral quality.

Compound Profile and Solubility Considerations

Structural Features: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one is a heterocyclic molecule featuring a saturated piperidine ring linked to a thiazolone core. The presence of nitrogen and sulfur heteroatoms, along with a ketone carbonyl group, imparts a degree of polarity to the molecule. While specific experimental data on this exact compound is not widely published, its structure suggests it is likely a solid at room temperature with moderate solubility in common organic solvents.[5]

Solvent Selection Rationale: The primary objective in NMR solvent selection is to dissolve the analyte completely while minimizing interference from the solvent's own proton signals. This is achieved by using deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), an isotope that resonates at a different frequency and is thus "invisible" in a standard ¹H NMR spectrum.[6][7] The deuterium signal also serves a critical function for the spectrometer's lock system, which stabilizes the magnetic field during data acquisition.

Based on the structure of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, the following deuterated solvents are recommended for initial screening:

  • Chloroform-d (CDCl₃): This is the most common and versatile NMR solvent for a vast range of organic compounds due to its ability to dissolve molecules of low to moderate polarity.[6][7] Given the organic nature of the target compound, CDCl₃ is the primary recommendation. Its residual proton signal appears as a sharp singlet at ~7.26 ppm.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): If the compound exhibits poor solubility in CDCl₃, DMSO-d₆ is an excellent alternative. Its high polarity can dissolve a wider array of substances, including those with hydrogen-bonding capabilities.[8] The residual proton signal for DMSO-d₆ appears as a pentet at ~2.50 ppm, and it often contains a broad water peak around 3.33 ppm.

  • Acetone-d₆: With a polarity intermediate between CDCl₃ and DMSO-d₆, acetone-d₆ is another viable option. Its residual proton signal is a pentet at ~2.05 ppm.

For this protocol, we will proceed with Chloroform-d (CDCl₃) as the initial solvent of choice, as it is most likely to be compatible with the compound's structure.

Quantitative Guidelines for Sample Preparation

The concentration of the NMR sample must be carefully optimized to achieve a good signal-to-noise ratio within a reasonable acquisition time. The requirements vary significantly between different types of NMR experiments.[4][9]

NMR Experiment Type Recommended Sample Mass (mg) Solvent Volume (mL) Typical Concentration (mM) Rationale
¹H NMR (Proton) 5 - 10 mg0.6 - 0.7 mL40 - 80 mMHigh natural abundance and sensitivity of the ¹H nucleus allows for lower concentrations.[9]
¹³C NMR (Carbon) 20 - 50 mg0.6 - 0.7 mL160 - 400 mMThe low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C require higher concentrations for adequate signal.[10]
2D NMR (e.g., COSY, HSQC) 15 - 30 mg0.6 - 0.7 mL120 - 240 mMHigher concentration is needed to detect weaker cross-peaks and correlations between nuclei.[4]

Note: Concentrations are estimated assuming a molecular weight of approximately 212.29 g/mol for C₁₀H₁₄N₂OS.

Visualized Workflow for NMR Sample Preparation

The following diagram outlines the logical flow of the protocol, from initial sample handling to the final analysis-ready NMR tube.

NMR_Sample_Prep_Workflow start Start weigh_sample 1. Weigh Sample (5-50 mg) start->weigh_sample transfer_vial 2. Transfer to Vial weigh_sample->transfer_vial add_solvent 3. Add Deuterated Solvent (0.6-0.7 mL CDCl₃) transfer_vial->add_solvent dissolve 4. Ensure Complete Dissolution (Vortex / Gentle Sonication) add_solvent->dissolve check_solubility Soluble? dissolve->check_solubility transfer_tube 5. Transfer to NMR Tube check_solubility->transfer_tube Yes troubleshoot Troubleshoot: - Try different solvent (DMSO-d₆) - Filter if particulates remain check_solubility->troubleshoot No cap_invert 6. Cap and Invert to Mix transfer_tube->cap_invert wipe_clean 7. Wipe Tube Clean cap_invert->wipe_clean place_spinner 8. Insert into Spinner Turbine wipe_clean->place_spinner end Ready for NMR Spectrometer place_spinner->end troubleshoot->add_solvent

Caption: Logical workflow for preparing 2-piperidin-1-yl-1,3-thiazol-4(5H)-one for NMR analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints to ensure sample integrity at each stage.

1. Materials and Equipment

  • Analyte: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one (purified, solid form)

  • Solvent: Chloroform-d (CDCl₃), ≥99.8% D-atom enrichment[11]

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Glassware: High-quality 5 mm NMR tube, small glass vial (e.g., 4 mL), glass Pasteur pipette

  • Equipment: Analytical balance (±0.1 mg), vortex mixer, pipette or syringe for solvent transfer, lint-free tissues (e.g., Kimwipes)

2. Step-by-Step Procedure

Step 2.1: Sample Weighing

  • Tare a clean, dry glass vial on the analytical balance.

  • Carefully weigh the desired amount of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one directly into the vial (refer to the table above for mass recommendations). Record the exact mass.

    • Causality: Using a secondary vial for dissolution is superior to weighing directly into the narrow NMR tube. It allows for more effective mixing and visual confirmation of complete dissolution before transfer.[9]

Step 2.2: Solvent Addition

  • Using a clean glass pipette or syringe, add approximately 0.6 to 0.7 mL of CDCl₃ to the vial containing the sample.

    • Causality: This specific volume is required to ensure the sample height in a standard 5 mm NMR tube is sufficient to span the active region of the spectrometer's detection coil, which is critical for achieving optimal magnetic field homogeneity (shimming) and signal detection.[4]

Step 2.3: Dissolution

  • Gently swirl the vial. If the solid does not dissolve immediately, cap the vial and use a vortex mixer for 15-30 seconds. If necessary, gentle sonication in a water bath for 1-2 minutes can be applied.

  • Visually inspect the solution against a bright background to ensure there are no suspended particles. The solution should be completely clear.

    • Trustworthiness: This checkpoint is critical. Undissolved particulate matter will severely degrade the spectral resolution by disrupting the magnetic field homogeneity. If particles remain, the solution must be filtered (e.g., through a small cotton plug in a Pasteur pipette) before proceeding.[10]

Step 2.4: Transfer to NMR Tube

  • Using a clean glass Pasteur pipette, carefully transfer the clear solution from the vial into the NMR tube.

  • Avoid creating air bubbles during the transfer. If bubbles form, they can often be dislodged by gently tapping the tube.

    • Causality: Air bubbles within the active coil region can cause susceptibility-induced line broadening and interfere with proper shimming.

Step 2.5: Final Preparation

  • Securely cap the NMR tube.

  • Slowly invert the tube 2-3 times to ensure the final solution is homogeneous.

  • Using a lint-free tissue, wipe the outside of the NMR tube to remove any dust, grease, or fingerprints.

    • Causality: Contaminants on the outer surface of the tube can affect the spinning stability and introduce noise into the spectrum.

The sample is now ready for analysis.

Troubleshooting and Advanced Considerations

  • Water Contamination: Deuterated solvents are often hygroscopic. To minimize water peaks in the spectrum (for CDCl₃, a singlet around 1.56 ppm), handle solvents in a dry environment and keep containers tightly sealed. Using single-use ampoules can further prevent moisture exposure.[8]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening, rendering the spectrum uninterpretable. If signals are unexpectedly broad, ensure all glassware is scrupulously clean and reagents are of high purity.[4]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like TMS can be added. However, modern spectrometers can accurately reference spectra to the residual solvent peak (CDCl₃ at 7.26 ppm), making an internal standard often unnecessary unless high-precision comparative work is being performed.[9][10]

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • EvitaChem. (n.d.). Buy 2-Piperidin-1-yl-1,3-thiazol-4-imine (EVT-8644116).
  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Siddiqui, N., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. PMC. Retrieved from [Link]

  • BenchChem. (2025). Cross-Validation of Experimental and Theoretical NMR Spectra for Thiadiazoles: A Comparative Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • Galkin, P., et al. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PMC. Retrieved from [Link]

  • Tran, N. M. A., et al. (n.d.). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Retrieved from [Link]

Sources

Application

Introduction: Addressing the Formulation Challenges of Thiazolidinone-Based APIs

As a Senior Application Scientist, this document provides detailed application notes and protocols for developing advanced drug delivery systems for 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and its derivatives. The protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides detailed application notes and protocols for developing advanced drug delivery systems for 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and its derivatives. The protocols are designed for researchers, scientists, and drug development professionals.

The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one core represents a privileged scaffold in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents[1][2]. However, like many novel heterocyclic entities, these compounds often exhibit high lipophilicity and consequently, poor aqueous solubility[3][4]. This characteristic is a primary obstacle to achieving adequate bioavailability, which can hinder preclinical and clinical development[5][6].

Conventional formulation approaches are often insufficient for these Biopharmaceutics Classification System (BCS) Class II or IV compounds[5]. Therefore, advanced formulation strategies are required to enhance the dissolution rate and/or apparent solubility of the Active Pharmaceutical Ingredient (API). This guide details two robust and scalable nanotechnology-based approaches: Nanosuspensions and Solid Lipid Nanoparticles (SLNs) . The protocols provided are designed to be self-validating, with integrated characterization steps to ensure formulation quality and performance.

Part 1: Nanosuspension Formulation via High-Pressure Homogenization

Scientific Principle

A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers[5]. The core principle is that by reducing the drug particle size to the sub-micron range (typically 100-500 nm), the surface area-to-volume ratio increases dramatically[3][7]. According to the Noyes-Whitney equation, this increased surface area leads to a significant enhancement in the dissolution velocity, which can improve absorption and bioavailability[8]. This technique is particularly advantageous for compounds that are poorly soluble in both aqueous and organic media. The "top-down" method of high-pressure homogenization (HPH) is a scalable and effective technique for producing nanosuspensions[9].

Experimental Workflow: Nanosuspension Preparation

G cluster_prep Phase Preparation cluster_process Processing cluster_final Final Product & QC API API Powder (Thiazolidinone Derivative) PreSusp Coarse Suspension API->PreSusp Disperse Dispersion Aqueous Stabilizer Solution (e.g., Poloxamer 188) Dispersion->PreSusp HSH High-Shear Homogenization (e.g., 10,000 rpm, 5 min) PreSusp->HSH Reduce large aggregates HPH High-Pressure Homogenization (e.g., 1500 bar, 20 cycles) HSH->HPH Form pre-emulsion NanoSusp Nanosuspension HPH->NanoSusp Nanomilling QC QC Analysis: Particle Size (DLS) NanoSusp->QC G cluster_SLN Solid Lipid Nanoparticle (SLN) Structure core Solid Lipid Core (e.g., Compritol® 888 ATO) + Dissolved API shell Emulsifier Shell (e.g., Poloxamer 188)

Caption: Diagram of a drug-loaded Solid Lipid Nanoparticle (SLN).

Protocol: SLN Preparation via Hot Homogenization

This protocol describes the preparation of SLNs with a target drug load of 1%.

Materials:

  • API (2-piperidin-1-yl-1,3-thiazol-4(5H)-one): 100 mg

  • Solid Lipid (e.g., Compritol® 888 ATO, Glyceryl behenate): 1.0 g

  • Emulsifier (e.g., Poloxamer 188): 2.0 g

  • Purified Water: to 100 mL

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Prepare Lipid Phase: Melt the solid lipid (1.0 g) in a beaker at a temperature approximately 5-10°C above its melting point (e.g., 80°C for Compritol® 888 ATO). Once melted, add the API (100 mg) and stir until completely dissolved.

    • Rationale: Dissolving the lipophilic API in the molten lipid is the critical step for encapsulation. The temperature must be high enough to melt the lipid but low enough to prevent drug degradation.[10]

  • Prepare Aqueous Phase: In a separate beaker, dissolve the emulsifier (2.0 g) in purified water and heat to the same temperature as the lipid phase.

  • Create Pre-emulsion: Pour the hot aqueous phase into the molten lipid phase while homogenizing with a high-shear mixer at 10,000 rpm for 5 minutes. This forms a hot oil-in-water (o/w) microemulsion.

    • Rationale: Maintaining both phases at the same high temperature prevents premature solidification of the lipid and ensures the formation of a fine, uniform pre-emulsion necessary for effective HPH processing.[10]

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which should also be pre-heated to the same temperature.

    • Homogenize at 500-1500 bar for 5-10 cycles.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently.

    • Rationale: Rapid cooling of the nanoemulsion droplets causes the lipid to recrystallize, forming solid nanoparticles with the drug entrapped within the core.[10]

  • Finalize and Store: Store the final SLN dispersion at 2-8°C.

  • Characterization: Analyze the SLN dispersion for particle size (z-average, PDI), zeta potential, and encapsulation efficiency.

Protocol: Determination of Encapsulation Efficiency (EE%)

Encapsulation efficiency is a critical quality attribute that defines the percentage of the total API successfully entrapped within the nanoparticles.[11] The indirect method, which involves separating the nanoparticles from the aqueous phase and measuring the amount of free, unencapsulated drug, is most common.[12][13]

Materials:

  • SLN dispersion

  • Centrifugal filter units (e.g., Amicon® Ultra, 10 kDa MWCO)

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for API quantification

  • Methanol or other suitable solvent to dissolve the API

Procedure:

  • Separation of Free Drug:

    • Pipette a precise volume (e.g., 0.5 mL) of the SLN dispersion into a centrifugal filter unit.

    • Centrifuge at a high speed (e.g., 14,000 x g) for 15-20 minutes.

    • Rationale: The centrifugal force pushes the aqueous phase containing the free (unencapsulated) drug through the filter membrane, while the larger SLN particles are retained.[12]

  • Quantification of Free Drug:

    • Carefully collect the filtrate (the liquid that passed through the filter).

    • Dilute the filtrate with a suitable solvent (e.g., methanol) and quantify the API concentration using a validated HPLC method. This value is the C_free.

  • Quantification of Total Drug:

    • Pipette the same initial volume (0.5 mL) of the original SLN dispersion into a volumetric flask.

    • Add a solvent like methanol to disrupt the SLNs and dissolve all the API. Make up to a known volume.

    • Quantify the API concentration using HPLC. This value is the C_total.

  • Calculation:

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:[]

      EE (%) = [(C_total - C_free) / C_total] x 100

      DL (%) = [Mass of Encapsulated Drug / Total Mass of Lipid and Drug] x 100

ParameterTypical Target ValueRationale & Significance
Z-Average Diameter 100 - 400 nmInfluences biological fate, dissolution rate, and physical stability.
Polydispersity Index (PDI) < 0.3Indicates a narrow, homogenous particle size distribution.
Zeta Potential > |±20| mVIndicates colloidal stability; a higher magnitude prevents particle aggregation.
Encapsulation Efficiency (EE%) > 70%High EE% ensures efficient drug delivery and minimizes dose of free drug.

Part 3: In Vitro Drug Release Performance Testing

Scientific Principle

An in vitro release test is essential to evaluate the performance of a drug delivery system and predict its in vivo behavior. The dialysis bag method is a widely accepted technique for nanoparticle formulations.[15][16] The formulation is placed inside a dialysis bag made of a semi-permeable membrane, which is then suspended in a larger volume of release medium. The membrane allows the diffusion of the released (dissolved) drug molecules into the external medium but retains the nanoparticles.[17] Sampling the external medium over time provides a profile of the drug release kinetics.

Protocol: In Vitro Release via Dialysis Bag Method

Materials:

  • Nanosuspension or SLN dispersion

  • Dialysis tubing (e.g., Regenerated Cellulose, 12-14 kDa MWCO)

  • Release Medium: Phosphate Buffered Saline (PBS) pH 7.4, potentially with 0.5% Tween® 80 to maintain sink conditions.

  • Shaking water bath or USP Dissolution Apparatus II

  • HPLC system for drug quantification

Procedure:

  • Prepare Dialysis Bags: Cut a section of dialysis tubing and hydrate it in the release medium as per the manufacturer's instructions. Securely close one end with a clip.

  • Load Sample: Accurately pipette 1.0 mL of the nanoparticle formulation into the dialysis bag. Close the other end securely, ensuring minimal air is trapped inside.

  • Set up Release Study:

    • Place the sealed dialysis bag into a vessel containing a known, large volume of pre-warmed (37°C) release medium (e.g., 100 mL).

    • Rationale: Using a large volume of release medium helps to maintain "sink conditions," where the concentration of the drug in the release medium remains low (typically <10% of its saturation solubility), ensuring that the rate of release is not limited by the drug's solubility in the medium.[15]

    • Place the vessel in a shaking water bath set to 37°C and a gentle agitation speed (e.g., 50 rpm).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Maintain Volume: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time to generate the release profile.

References

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Nanosuspensions for the Formulation of Poorly Soluble Drugs | Request PDF. Available from: [Link]

  • Taylor & Francis Online. (2020, June 5). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Available from: [Link]

  • PharmaInfo. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. Available from: [Link]

  • MDPI. (2020, October 18). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Available from: [Link]

  • ResearchGate. (n.d.). Dialysis membrane methods for in vitro drug release test of particulate.... Available from: [Link]

  • IJRPR. (2023, May 1). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Available from: [Link]

  • RJPBCS. (n.d.). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. Available from: [Link]]pdf

  • PubMed. (2011, November 25). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Available from: [Link]

  • ResearchGate. (2022, June 20). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Available from: [Link]

  • MDPI. (2022, May 18). Solid Lipid Nanoparticles. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. PMC. Available from: [Link]

  • Process Validation Forum. (n.d.). Drug Encapsulation Efficiency Validation in Liposomes Manufacturing. Available from: [Link]

  • PubMed. (n.d.). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a dialysis in vitro release method for biodegradable microspheres. PMC. Available from: [Link]

  • Google Patents. (n.d.). CN102980963B - Method for determining drug encapsulation efficiency in liposomes.
  • ScienceDirect. (2019, October 16). Predicting drug release kinetics from nanocarriers inside dialysis bags. Available from: [Link]

  • BioRender.com. (n.d.). Production of Lipid Nanoparticles by High-Pressure Homogenization. Available from: [Link]

  • National Center for Biotechnology Information. (2023, December 26). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. PMC. Available from: [Link]

  • RJPBCS. (n.d.). Production Techniques of Lipid Nanoparticles: A Review. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. PMC - NIH. Available from: [Link]

  • Google Patents. (n.d.). BR102013028238B1 - process of obtaining polymeric nanoparticles using high pressure homogenization.
  • Semantic Scholar. (n.d.). High-Pressure Homogenization Techniques for Nanoparticles. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles. PMC. Available from: [Link]

  • MDPI. (2021, September 30). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of NewT[9]hiazolo[4,5-d]pyridazin-4(5H)-ones. PMC. Available from: [Link]

Sources

Method

Topic: High-Performance Mass Spectrometry Methods for the Analysis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one

An Application Note and Protocol from a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Analytical Imperative for Novel Heterocycles The compound 2-pi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Novel Heterocycles

The compound 2-piperidin-1-yl-1,3-thiazol-4(5H)-one belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery.[1] The fusion of the piperidine and thiazolone scaffolds presents a unique chemical entity with potential biological activity. As with any novel compound in the development pipeline, establishing robust, accurate, and sensitive analytical methods is paramount for everything from metabolic stability assays to pharmacokinetic studies.

This guide provides a comprehensive framework for the analysis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We will move beyond a simple recitation of parameters to explain the underlying rationale for methodological choices, ensuring that the protocols are not just followed, but understood. Our approach is twofold: first, to achieve unambiguous structural confirmation and elucidate fragmentation pathways using high-resolution mass spectrometry (HRMS), and second, to develop a sensitive and robust quantitative assay using tandem mass spectrometry (MS/MS).

Compound Characteristics and Ionization Strategy

A successful mass spectrometry method begins with a fundamental understanding of the analyte's physicochemical properties.

  • Molecular Formula: C₈H₁₂N₂OS

  • Monoisotopic Mass: 184.0670 Da

  • Key Structural Features: The molecule contains two basic nitrogen atoms—one within the piperidine ring and one in the thiazole ring. These sites are readily protonated.

Ionization Choice: Electrospray Ionization (ESI)

Given the presence of these basic nitrogens and the compound's moderate polarity, Electrospray Ionization (ESI) in the positive ion mode is the optimal choice. ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, which is ideal for both qualitative and quantitative analysis.[2] The protonation will likely occur on one of the nitrogen atoms, creating a stable precursor ion for subsequent fragmentation analysis.

Analytical Workflow: A Dual-Platform Approach

We advocate for a two-stage workflow to comprehensively characterize and quantify the target analyte. This ensures both structural fidelity and quantitative accuracy.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_lc Phase 2: Chromatographic Separation cluster_ms Phase 3: Mass Spectrometry Analysis Prep Standard Solution or Biological Matrix (Plasma) LC Polar-Reversed Phase or HILIC Chromatography Prep->LC Injection ESI Positive-Mode Electrospray Ionization (ESI+) LC->ESI Elution QTOF Qualitative Analysis (Q-TOF HRMS) ESI->QTOF Accurate Mass & MS/MS for Fragmentation Pathway QQQ Quantitative Analysis (Triple Quadrupole MS/MS) ESI->QQQ MRM for Quantification

Caption: Dual-platform analytical workflow for comprehensive analysis.

Protocol 1: Qualitative Analysis and Structural Elucidation

Objective: To confirm the elemental composition of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one via accurate mass measurement and to propose a fragmentation pathway using tandem HRMS (MS/MS). This is foundational for developing a quantitative assay.

Instrumentation
  • LC System: UHPLC system capable of binary gradients.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

Step-by-Step Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working solution of 1 µg/mL by diluting the stock solution in a 50:50 mixture of water and acetonitrile.

  • Chromatography: The compound's polarity presents a challenge for traditional C18 columns, where it may elute too early, risking interference from the solvent front and matrix effects.[3][4]

    • Column: Use a column designed for enhanced retention of polar compounds, such as a Silica Hydride or a polar-embedded C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation and improving peak shape.[5]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to 95% B over several minutes. This ensures the analyte is retained and then eluted as a sharp peak.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Q-TOF):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr at 350 °C.

    • Acquisition Mode (Full Scan MS): Scan from m/z 50 to 500 to detect the [M+H]⁺ precursor ion.

    • Acquisition Mode (MS/MS): Use data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion (m/z 185.0743). Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Expected Fragmentation Pathway

The protonated molecule [M+H]⁺ at m/z 185.0743 is the starting point. The fragmentation is predicted to be driven by the piperidine and thiazolone moieties. Piperidine derivatives are known to undergo α-cleavage and ring fission, while thiazole rings can also cleave under collision-induced dissociation (CID).[6][7]

Fragmentation_Pathway cluster_piperidine Piperidine Ring Fragmentation cluster_thiazole Thiazolone Ring Fragmentation M [M+H]⁺ m/z 185.07 F1 Fragment A m/z 113.02 (Thiazolone Core) M->F1 Loss of Piperidine (C₅H₁₀N) F2 Fragment B m/z 84.08 (Piperidine Imine) M->F2 Cleavage at Thiazole N-C bond F3 Fragment C m/z 157.08 (Loss of CO) M->F3 Neutral Loss F4 Fragment D m/z 124.06 (Loss of C₂H₅N from Piperidine) F1->F4 Further Fragmentation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one

Welcome to the Formulation & Solubility Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists working with 2-piperidin-1-yl-1,3-thiazol-4(5H)-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and formulation scientists working with 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and its derivatives.

Compounds containing the 2-amino-1,3-thiazol-4(5H)-one core are frequently encountered in drug discovery, most notably as potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . However, this scaffold notoriously suffers from poor aqueous solubility, which can confound in vitro assays and severely limit in vivo oral bioavailability. This guide provides field-proven, mechanistically grounded solutions to overcome these physicochemical barriers.

Diagnostic Formulation Workflow

Before attempting to formulate your compound, it is critical to understand the thermodynamic barriers preventing dissolution. The following decision tree outlines the standard industrial workflow for solubilizing this specific thiazolone class.

FormulationTree Start Assess Physicochemical Properties 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Check_pKa Is basic pKa > 4.0? Start->Check_pKa Salt Salt Formation (e.g., Mesylate, HCl) Check_pKa->Salt Yes (Rare for this scaffold) Check_LogP Is LogP > 3.0? Check_pKa->Check_LogP No (Resonance stabilization) Cyclo Cyclodextrin Complexation (HP-β-CD / Captisol) Check_LogP->Cyclo Moderate Lipophilicity Lipid Lipid-Based Formulation (SMEDDS) Check_LogP->Lipid High LogP & High Dose ASD Amorphous Solid Dispersion (HPMCAS / PVP-VA) Check_LogP->ASD High Lattice Energy (High MP)

Fig 1. Decision tree for formulating 2-piperidin-1-yl-1,3-thiazol-4(5H)-one based on properties.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is the aqueous solubility of this specific molecule so low despite having a piperidine ring?

The Causality: A naive structural analysis might suggest that the piperidine nitrogen is basic enough to be protonated at physiological pH, thereby granting aqueous solubility. However, in 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, the lone pair of the piperidine nitrogen is highly delocalized into the adjacent C=N double bond of the thiazolone ring. This amidine/enamine-like resonance significantly depresses the pKa of the nitrogen, often pushing it below 3.0. Consequently, the molecule remains un-ionized in standard aqueous buffers, and its high lipophilicity (LogP) dominates, leading to rapid precipitation.

Q2: Can I use pH adjustment or salt formation to force it into solution?

The Causality: Because of the depressed pKa mentioned above, standard salt formation (e.g., HCl or mesylate salts) is usually thermodynamically unstable in water; the salt will rapidly disproportionate back to the free base and precipitate. Furthermore, the 1,3-thiazol-4(5H)-one core contains an acidic methylene group at the 5-position and can undergo keto-enol tautomerism. Pushing the pH too high (>9.0) to exploit this weak acidity risks hydrolytic ring-opening of the thiazolone. Recommendation: Avoid extreme pH adjustments. Rely on cosolvents or complexation instead.

Q3: What are the optimal excipients for in vitro cell-based assays without causing cytotoxicity?

The Causality: To prevent the compound from crashing out when spiking into cell culture media (which is highly aqueous), you must lower the dielectric constant of the vehicle or encapsulate the lipophilic piperidine moiety. DMSO is standard, but exceeding 0.5% v/v causes cellular toxicity. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended here, as it encapsulates the hydrophobic piperidine ring, shielding it from the aqueous environment without disrupting cell membranes .

Q4: My compound is precipitating in the GI tract of mice during in vivo PK studies. How do I fix this?

The Causality: This is a classic "spring and parachute" failure. If you dose the compound dissolved in pure PEG400 or DMSO, it acts as a "spring." The moment it hits the aqueous environment of the murine stomach, the solvent diffuses away, and the drug crashes out into unabsorbable crystals. You need a "parachute" to maintain supersaturation. Recommendation: Transition to an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS, or use a 20% w/v HP-β-CD formulation. The polymer or cyclodextrin will inhibit crystal lattice nucleation in the GI tract .

Quantitative Excipient Guidelines

Use the following empirically validated limits to design your vehicle. Exceeding these limits will either compromise assay integrity (cytotoxicity) or trigger regulatory/animal welfare flags in preclinical models.

Solubilizing AgentMechanism of ActionMax In Vitro Limit (Cell Culture)Max In Vivo Limit (Murine PO)Notes on 2-piperidin-1-yl-1,3-thiazol-4(5H)-one
DMSO Cosolvent (Disrupts H-bonds)0.1% - 0.5% v/v5% - 10% v/vExcellent primary stock solvent; poor for direct in vivo dosing due to precipitation upon dilution.
PEG 400 Cosolvent (Lowers dielectric constant)0.5% v/vUp to 40% v/vGood for IV formulations, but high PO doses can cause laxative effects in mice, altering PK.
Tween 80 Surfactant (Micelle formation)0.01% v/v1% - 5% v/vCan cause hemolysis at high concentrations; use sparingly to wet the API.
HP-β-CD Inclusion ComplexationUp to 2% w/vUp to 20% w/vOptimal Choice. Encapsulates the piperidine moiety, maintaining the thiazolone core's stability.

Mechanistic Workflows & Experimental Protocols

Mechanism of Cyclodextrin Complexation

For moderate-to-high LogP compounds like this thiazolone, HP-β-CD forms a stable 1:1 host-guest inclusion complex. The hydrophobic piperidine ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures aqueous solubility.

CD_Mechanism Drug Free API 2-piperidin-1-yl- 1,3-thiazol-4(5H)-one (Hydrophobic) Complex Inclusion Complex Piperidine moiety encapsulated Water-soluble Drug->Complex Thermodynamic Equilibrium CD HP-β-CD Hydrophilic Exterior Hydrophobic Cavity CD->Complex Host-Guest Interaction

Fig 2. Mechanism of solubility enhancement via HP-β-CD inclusion complexation.

Protocol A: Preparation of a 20% (w/v) HP-β-CD Formulation for In Vivo Dosing

This protocol is a self-validating system designed to ensure complete complexation and prevent spontaneous nucleation.

Reagents: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one (API), Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade), Sterile Water for Injection (WFI).

  • Vehicle Preparation: Weigh exactly 20.0 g of HP-β-CD and transfer to a clean glass beaker. Add 80 mL of WFI. Stir at 200 rpm until the solution is completely clear (approx. 15 minutes).

  • API Addition: Weigh the required amount of API (e.g., for a 5 mg/mL dose, weigh 500 mg). Slowly add the API powder to the vortex of the stirring HP-β-CD solution.

  • Thermodynamic Driving: The complexation of the rigid thiazolone core is kinetically slow at room temperature. Transfer the beaker to a water bath set at 37°C and stir at 400 rpm for 2 to 4 hours. Causality: Heat increases molecular mobility, allowing the piperidine ring to overcome the activation energy required to displace water molecules inside the CD cavity.

  • Volume Adjustment: Remove from heat, allow to cool to room temperature, and quantitatively transfer to a volumetric flask. QS to exactly 100 mL with WFI.

  • Validation & Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter .

    • Self-Validation Check: If there is significant resistance during filtration, or if the filter clogs, complexation is incomplete. You must either decrease the API concentration or increase the complexation time.

  • Storage: Store at 4°C. Prior to dosing, allow the solution to reach room temperature and inspect visually for any micro-crystals (Tyndall effect).

Protocol B: Creating an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Use this if the melting point of your specific derivative is exceptionally high (>180°C), indicating a crystal lattice energy too strong for cyclodextrins to break.

  • Polymer Selection: Select Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-M). It provides excellent supersaturation maintenance in the slightly acidic-to-neutral pH of the intestine .

  • Dissolution: Dissolve 1 part API and 3 parts HPMCAS-M (1:3 ratio) in a common volatile solvent system (e.g., Dichloromethane:Methanol, 1:1 v/v) until entirely clear.

  • Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under a high vacuum. Causality: Rapid evaporation prevents the API molecules from organizing into a crystal lattice, freezing them in a high-energy amorphous state.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent toxicity.

  • Milling: Gently mill the film into a fine powder. This powder can now be suspended in a simple 0.5% Methylcellulose aqueous vehicle for immediate oral gavage.

References

  • Title: 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Background review for cyclodextrins used as excipients Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products Source: International Journal of Pharmaceutics (PMC) URL: [Link]

  • Title: Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Low Reaction Yields for 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one

From the Desk of the Senior Application Scientist Welcome to the Process Optimization & Troubleshooting portal. Synthesizing 2-piperidin-1-yl-1,3-thiazol-4(5H)-one via the Hantzsch-type condensation of 1-piperidinecarbot...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Process Optimization & Troubleshooting portal. Synthesizing 2-piperidin-1-yl-1,3-thiazol-4(5H)-one via the Hantzsch-type condensation of 1-piperidinecarbothioamide and chloroacetic acid is a foundational workflow in heterocyclic drug development. However, researchers frequently encounter yield bottlenecks (often <40%) due to competitive side reactions, stalled intermediates, and hydrolytic degradation.

This guide provides field-validated, mechanistic solutions to optimize your cyclization efficiency. We do not just provide steps; we explain the thermodynamic and kinetic causality behind each protocol adjustment to ensure your synthesis is a robust, self-validating system.

Visualizing the Reaction Pathway & Kinetic Pitfalls

To troubleshoot effectively, we must first map the reaction matrix. The synthesis proceeds via a two-step cascade: an initial rapid S -alkylation, followed by a slower, base-mediated intramolecular cyclization.

Pathway Start1 1-Piperidinecarbothioamide (Nucleophile) Intermediate S-(Carboxymethyl)isothiouronium Intermediate Start1->Intermediate S-Alkylation (Fast, Exothermic) Start2 Chloroacetic Acid (Electrophile) Start2->Intermediate SideProduct Desulfurized Urea Analog (Side Product) Intermediate->SideProduct Prolonged Heating (Desulfurization) Product 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one (Target Product) Intermediate->Product Cyclization (-H2O) NaOAc, Microwave

Mechanistic pathway of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one synthesis and desulfurization.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing massive desulfurization and urea formation instead of the target thiazolidin-4-one?

  • Causality: The cyclization of thioureas or carbothioamides with α -halo acids involves an initial S -alkylation. Under prolonged conventional heating (e.g., refluxing for >12 hours), the S -(carboxymethyl)isothiouronium intermediate undergoes thermal desulfurization. The sulfur is extruded, yielding a biologically inactive urea analog instead of the target thiazolidin-4-one ring [1].

  • Solution: Transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation rapidly accelerates the dehydration/condensation step, driving ring closure in 10–15 minutes and kinetically outcompeting the desulfurization pathway [2].

Q2: My reaction stalls at the S-alkylated intermediate. How can I drive the cyclization to completion?

  • Causality: The initial S -alkylation by chloroacetic acid generates an intermediate hydrochloride salt. For ring closure to occur, the secondary nitrogen must act as a nucleophile to attack the carboxylic acid. If the reaction medium is too acidic (due to the liberated HCl), the nitrogen remains protonated and non-nucleophilic, stalling the reaction.

  • Solution: Introduce anhydrous sodium acetate (NaOAc) in a 1.2 to 1.5 molar equivalent. NaOAc acts as a mild, non-nucleophilic base that neutralizes the HCl, liberating the free amine for intramolecular attack, without causing base-catalyzed hydrolysis of the final product.

Q3: What is the impact of solvent choice and water content on the final yield?

  • Causality: The final step of thiazolidin-4-one formation is a condensation reaction that releases one equivalent of water. According to Le Chatelier's principle, excess water in the system will push the equilibrium backward, leading to ring-opening hydrolysis of the newly formed thiazolidin-4-one.

  • Solution: Strictly avoid aqueous solvents. Use absolute ethanol or glacial acetic acid as the reaction medium. When scaling up under conventional heating, integrate a Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves to continuously sequester water.

Quantitative Data: Yield Optimization Matrix

The following table summarizes the impact of varying reaction parameters on the yield and purity profile of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one.

Reaction ConditionBase / CatalystTime / TempYield (%)Primary Impurity Profile
Conventional RefluxNone (EtOH)24 h, 78°C< 20%Uncyclized intermediate
Conventional RefluxNaOAc (EtOH)12 h, 78°C45 - 55%Desulfurized urea analog
Glacial AcOH RefluxNaOAc (AcOH)4 h, 118°C70 - 75%Hydrolysis products
Microwave (MAOS) NaOAc (EtOH) 15 min, 90°C 82 - 88% Trace starting material
Step-by-Step Methodology: Optimized Microwave-Assisted Synthesis

To ensure E-E-A-T standards, this protocol is designed as a self-validating system . Analytical checkpoints are built into the workflow to verify intermediate formation before proceeding to the next chemical event.

Step 1: Reagent Preparation & S-Alkylation

  • In a 30 mL microwave-safe quartz vessel, dissolve 1-piperidinecarbothioamide (1.0 mmol) in 10 mL of absolute ethanol.

  • Add chloroacetic acid (1.1 mmol) portion-wise.

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the thiourea spot confirms complete S -alkylation. Do not proceed until this step is verified.

Step 2: Base-Mediated Cyclization

  • Once S -alkylation is confirmed, add anhydrous sodium acetate (1.5 mmol) to the vessel.

  • Seal the vessel and place it in a dedicated microwave synthesizer.

  • Irradiate at 90°C for 15 minutes (Dynamic power mode, max 150W).

  • Validation Checkpoint 2: Sample the reaction mixture post-irradiation. LC-MS should show the dominant [M+H]⁺ peak corresponding to the cyclized 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, with no significant [M-S] urea peaks.

Step 3: Workup & Purification

  • Pour the cooled reaction mixture into 50 mL of ice-cold distilled water to precipitate the product.

  • Filter the solid under vacuum and wash thoroughly with cold water to remove residual sodium acetate and unreacted chloroacetic acid.

  • Recrystallize from hot ethanol to yield analytically pure 2-piperidin-1-yl-1,3-thiazol-4(5H)-one.

  • Validation Checkpoint 3: Confirm structural integrity via ¹H-NMR (look for the characteristic singlet of the active methylene CH₂ of the thiazolidinone ring at δ ~3.8-4.0 ppm).

References
  • Title: Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis Source: ACS Omega, 2021, 6(41), 27026-27037. URL: [Link] [1]

  • Title: Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives Source: Molecules, 2020, 25(24), 5888. URL: [Link] [2]

Troubleshooting

Technical Support Center: Crystallization of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 2-piperidin-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 2-piperidin-1-yl-1,3-thiazol-4(5H)-one. This heterocyclic scaffold, frequently utilized in the development of tyrosinase inhibitors and antimicrobial agents[1], presents unique crystallization hurdles due to its conformational flexibility and hydrogen-bonding potential[2].

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 2-piperidin-1-yl-1,3-thiazol-4(5H)-one sample consistently "oil out" instead of forming solid crystals? A: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation curve of your solution intersects the LLPS boundary before it reaches the solid-liquid equilibrium curve. Thiazolidin-4-one derivatives are highly susceptible to this because they exist in multiple conformational states (e.g., exo/endo forms and Z/E isomerism) in solution[3]. This conformational heterogeneity creates an entropic barrier, delaying the formation of a highly ordered crystal lattice and causing the solute to separate as a dense, solute-rich oil. Causality & Fix: To bypass the LLPS boundary, you must alter the thermodynamic properties of the solvent system. Switching from a pure solvent (like ethanol) to an anti-solvent system (such as acetone/water) shifts the solubility curve. Alternatively, introducing seed crystals at a temperature above the LLPS boundary provides a template that bypasses the primary nucleation energy barrier, forcing solid deposition before oiling out can occur[4].

Q2: How do I control the crystal habit? My current process yields fine, hair-like needles that severely clog the filtration apparatus. A: Needle-like (acicular) crystals are a classic symptom of kinetically driven 1-dimensional growth. When supersaturation is generated too rapidly (e.g., dumping anti-solvent or crash cooling), the molecules attach exclusively to the fastest-growing crystal face—typically along the primary hydrogen-bonding axis of the thiazolone ring. Causality & Fix: You need to shift from a kinetic regime to a thermodynamic regime. This is achieved by lowering the supersaturation ratio ( S ). Implement a strictly controlled anti-solvent addition rate and maintain precise temperature control (±0.1 °C) to promote 3D equant or block-like crystal growth[5].

Part 2: Mechanistic Workflow

The following decision tree illustrates the logical progression for diagnosing and mitigating phase separation during the crystallization of thiazolone derivatives.

CrystallizationWorkflow Start Dissolve 2-piperidin-1-yl- 1,3-thiazol-4(5H)-one Cooling Controlled Cooling (0.1 °C/min) Start->Cooling PhaseCheck Phase Separation Observed? Cooling->PhaseCheck OilingOut Liquid-Liquid Separation (Oiling Out) PhaseCheck->OilingOut Yes Nucleation Primary Nucleation PhaseCheck->Nucleation No AdjustSolvent Adjust Solvent Ratio Increase Anti-solvent OilingOut->AdjustSolvent Seeding Introduce Seed Crystals at Metastable Zone Nucleation->Seeding AdjustSolvent->Cooling CrystalGrowth Crystal Growth & Harvesting Seeding->CrystalGrowth

Fig 1: Workflow for mitigating liquid-liquid phase separation during thiazolone crystallization.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, the system is out of specification and must be adjusted before proceeding.

Protocol A: Anti-Solvent Crystallization (Acetone/Water System)

This method leverages the high solubility of the piperidine moiety in acetone and the strong anti-solvent properties of water to carefully control the induction time[5].

  • Dissolution: Dissolve 5.0 g of crude 2-piperidin-1-yl-1,3-thiazol-4(5H)-one in 50 mL of analytical-grade acetone.

  • Thermal Equilibration: Transfer the solution to a jacketed crystallizer equipped with a Peltier element. Equilibrate the temperature to exactly 25.0 ± 0.1 °C under continuous overhead stirring at 250 rpm[4].

  • Anti-Solvent Addition: Begin adding purified water (anti-solvent) at a strictly controlled rate of 1.0 mL/min using a syringe pump.

  • Validation Checkpoint (Induction Time): Monitor the solution for the onset of turbidity (primary nucleation).

    • Self-Validation: Turbidity should appear between 15 to 25 minutes (after 15-25 mL of water is added). If turbidity appears in <5 minutes, the local supersaturation is too high; stop the addition, heat to 35 °C to redissolve, and reduce the addition rate to 0.5 mL/min[6].

  • Aging & Harvesting: Once nucleation is confirmed, hold the suspension at 25.0 °C for 2 hours to allow for Ostwald ripening, then filter and wash with a 50:50 acetone/water mixture.

Protocol B: Cooling Crystallization with Seeding

Seeding is the most reliable method to ensure polymorph purity and prevent oiling out.

  • Preparation: Prepare a saturated solution of the compound in 100 mL of ethanol at 50 °C.

  • Cooling to Metastable Zone: Cool the solution at a rate of 0.5 °C/min to 40 °C.

  • Validation Checkpoint (Metastable Zone): The solution must remain perfectly clear at 40 °C.

    • Self-Validation: If spontaneous nucleation or oiling out occurs at this stage, the initial concentration was too high. Dilute with 10 mL of ethanol and repeat step 1.

  • Seeding: Introduce 0.05 g (1% wt/wt) of pure, pre-characterized 2-piperidin-1-yl-1,3-thiazol-4(5H)-one seed crystals.

  • Controlled Growth: Hold at 40 °C for 30 minutes to allow the seeds to integrate, then initiate a slow cooling ramp of 0.1 °C/min down to 10 °C to promote uniform 3D crystal growth.

Part 4: Troubleshooting Data & Metrics

The table below summarizes the quantitative relationship between solvent choice, supersaturation ( S ), and the resulting crystal metrics. Use this as a benchmark for your own process optimization.

Solvent SystemSupersaturation Ratio ( S )Temp (°C)Induction Time (min)Resulting Crystal HabitYield (%)Process Outcome
Acetone/Water (70:30)1.525.022Equant / Block-like84%Optimal - Excellent filterability
Acetone/Water (50:50)3.225.0< 2Fine Needles89%Sub-optimal - Severe filter clogging
Ethanol (Pure)2.110.0N/AAmorphous OilN/AFailure - Liquid-Liquid Phase Separation
Ethanol + Seeds1.240.0 10.015*Prismatic86%Optimal - High polymorph purity

*Time from seed introduction to observable secondary nucleation.

References

  • Matsuura, S., Igarashi, K., Azuma, M., & Ooshima, H. (2025). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. Crystals, 15(10), 866.[Link]

  • Georgiou, N., Karta, D., Cheilari, A., Merzel, F., Tzeli, D., Vassiliou, S., & Mavromoustakos, T. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2458.[Link]

  • Ha, Y. M., et al. (2024). Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation. Bioorganic & Medicinal Chemistry, 98, 117578.[Link]

Sources

Optimization

reducing synthetic impurities in 2-piperidin-1-yl-1,3-thiazol-4(5H)-one

Welcome to the technical support center for the synthesis and purification of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this heterocyclic scaffold. The purity of active pharmaceutical ingredients (APIs) and intermediates is paramount, as even trace impurities can impact biological activity, toxicity, and stability. This resource provides in-depth, field-proven insights into identifying, troubleshooting, and eliminating synthetic impurities through robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic impurities I might encounter?

The impurity profile of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one is intrinsically linked to its synthetic route. A common approach is a variation of the Hantzsch thiazole synthesis, involving the cyclization of a piperidinyl-thiourea derivative with a halo-acetyl species (e.g., ethyl chloroacetate).[1]

Likely Impurities Include:

  • Unreacted Starting Materials: Residual piperidine-1-carbothioamide or the halo-acetyl reagent.

  • Products of Side Reactions: Hydrolysis of the thiazolone ring, N-alkylation at the thiazole nitrogen, or dimerization.[2]

  • Over-Reaction Products: Formation of undesired substitution products if the reaction conditions are too harsh.[3]

  • Isomeric Impurities: Depending on the precursors, formation of structural isomers is possible.

  • Residual Solvents and Catalysts: Impurities originating from the reaction medium or catalysts used.[3]

Q2: How critical is the purity of my starting materials?

It is a foundational principle of synthesis that the purity of the final product is highly dependent on the purity of the starting materials. Impurities in precursors can be carried through the synthesis or actively participate in side reactions, leading to a complex and challenging purification process. For instance, an impurity in your piperidine-1-carbothioamide could lead to the formation of an analogous thiazolone derivative that is very difficult to separate from your target compound due to similar physicochemical properties.

Q3: What is the best initial analytical method to assess the purity of my crude product?

A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the recommended starting point.

  • TLC: Provides a rapid, qualitative assessment of the number of components in your crude mixture and helps in developing a solvent system for column chromatography.[4][5]

  • HPLC: Offers a quantitative measure of purity. An HPLC method coupled with a UV detector, or ideally a mass spectrometer (LC-MS), can provide the percentage of your main compound and the mass of detectable impurities, which is the first step toward their identification.[3][6]

Q4: Should I choose recrystallization or column chromatography for purification?

The choice depends on the nature and quantity of the impurities.

  • Choose Recrystallization when:

    • Your crude product is of relatively high purity (>85-90%).

    • The impurities have significantly different solubility profiles from the desired compound.

    • You are working on a large scale, as recrystallization is often more scalable than chromatography.[7]

  • Choose Column Chromatography when:

    • The crude product is a complex mixture with multiple impurities.

    • Impurities have very similar polarity and solubility to your product (i.e., they co-crystallize).

    • You need to isolate a very pure sample for analytical or biological testing purposes.

The following decision tree can guide your choice:

G start Assess Crude Purity (TLC/HPLC) purity_check Purity > 90% and Few Impurities? start->purity_check solubility_check Impurities have different solubility? purity_check->solubility_check Yes chromatography Perform Column Chromatography purity_check->chromatography No recrystallize Perform Recrystallization solubility_check->recrystallize Yes solubility_check->chromatography No reassess Re-assess Purity recrystallize->reassess chromatography->reassess

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: This typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities, depressing the melting point.[8]

  • Solutions:

    • Select a Lower-Boiling Solvent: Re-evaluate your solvent choice. A good solvent should have a boiling point lower than your compound's melting point.[8]

    • Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[9]

    • Reduce Saturation: Re-heat the mixture to dissolve the oil, add more hot solvent to dilute the solution slightly, and then attempt to cool it again, very slowly.[8]

Problem: The recrystallized product is still impure, or the yield is very low.

  • Causality: Low purity after recrystallization suggests that impurities have similar solubility profiles and are co-crystallizing. Low yield often results from using too much solvent or cooling the solution too quickly.

  • Solutions:

    • Optimize the Solvent: Perform a thorough solvent screen using small amounts of your crude product to find a solvent that dissolves the compound well when hot but poorly when cold. Refer to the protocol section for a systematic approach.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling encourages the formation of purer, larger crystals.[9]

    • Consider a Second Recrystallization: If purity improves but is not yet satisfactory, a second recrystallization in the same or a different solvent system may be effective.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[10]

Column Chromatography Issues

Problem: Impurities are co-eluting with my product.

  • Causality: The chosen solvent system (mobile phase) does not have sufficient resolving power to separate the components on the selected stationary phase (e.g., silica gel).

  • Solutions:

    • Fine-Tune the Mobile Phase: Develop a better solvent system using TLC. Aim for an Rf value for your target compound of ~0.3-0.4. Try adding a small percentage of a third solvent (e.g., a few drops of acetic acid or triethylamine if your compound is acidic or basic) to improve separation.

    • Use Gradient Elution: Instead of an isocratic (constant composition) mobile phase, start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.[8]

    • Change the Stationary Phase: If normal-phase silica gel is not working, consider using reversed-phase silica (e.g., C18), which separates compounds based on hydrophobicity rather than polarity.[8][11]

The following diagram illustrates a troubleshooting workflow for low purification yield.

G start Low Yield After Purification method_check Purification Method? start->method_check recrystallization Recrystallization method_check->recrystallization Recrystallization chromatography Chromatography method_check->chromatography Chromatography rec_q1 Too much solvent used? recrystallization->rec_q1 chrom_q1 Compound streaking on column? chromatography->chrom_q1 rec_s1 Use less solvent to make a saturated solution rec_q1->rec_s1 Yes rec_q2 Cooled too quickly? rec_q1->rec_q2 No rec_s2 Allow slow cooling to room temp before ice bath rec_q2->rec_s2 Yes chrom_s1 Dry-load sample onto silica; check mobile phase modifiers chrom_q1->chrom_s1 Yes chrom_q2 Lost product during solvent removal? chrom_q1->chrom_q2 No chrom_s2 Use rotary evaporator carefully; check for volatility chrom_q2->chrom_s2 Yes

Caption: A logical workflow for troubleshooting low purification yields.

Detailed Experimental Protocols

Protocol 1: Systematic Screening of Recrystallization Solvents

This protocol allows for the efficient identification of a suitable solvent or solvent system for purification.

  • Preparation: Place ~20 mg of your crude 2-piperidin-1-yl-1,3-thiazol-4(5H)-one into several small test tubes.

  • Solvent Testing (Room Temp): To each tube, add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) dropwise, starting with 0.5 mL.[8] Agitate the mixture. A good candidate solvent will NOT dissolve the compound at room temperature.[10]

  • Solvent Testing (Elevated Temp): Gently heat the test tubes that showed poor solubility at room temperature in a sand bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.[10]

  • Crystallization Test: Remove the tubes from the heat and allow them to cool to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: The ideal solvent is one that dissolves the compound completely when hot but results in the formation of a large number of crystals upon cooling.[10]

Solvent ClassExample SolventsPolarityTypical Use
Alcohols Methanol, Ethanol, IsopropanolHighGood for moderately polar to polar compounds.[5]
Esters Ethyl AcetateMediumVersatile solvent for a wide range of polarities.
Hydrocarbons Hexane, Heptane, TolueneLowGood for non-polar compounds or as a "poor" solvent in a mixed pair.
Ketones AcetoneHighStrong solvent, often used in mixed systems.
Water H₂OVery HighUsed for highly polar compounds or as a "poor" solvent with alcohols.[9]

Caption: Common recrystallization solvents for heterocyclic compounds.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purification using a silica gel column.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation of your product from impurities, with an Rf value of ~0.3-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gentle pressure or gravity.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent completely to create a "dry load." Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed. Apply pressure (using a pump or inert gas) to begin eluting the solvent through the column.[8]

  • Fraction Collection: Collect the eluate in a series of numbered test tubes.[8]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-piperidin-1-yl-1,3-thiazol-4(5H)-one.[8]

The workflow for this process is visualized below:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Mobile Phase (TLC) b Pack Silica Column a->b c Prepare Dry Load of Sample b->c d Load Sample onto Column c->d e Elute with Mobile Phase d->e f Collect Fractions e->f g Analyze Fractions (TLC) f->g h Combine Pure Fractions g->h i Evaporate Solvent h->i j Obtain Pure Product i->j

Caption: Standard workflow for flash column chromatography.

References

  • Felton, J.S. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available at: [Link]

  • Leite, F.G.G., et al. (2007). Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol. PubMed. Available at: [Link]

  • Voskressensky, L.G., et al. (2017). Synthesis and Biological Activity of New[12]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Molecules. Available at: [Link]

  • Reddy, T.R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances. Available at: [Link]

  • Pirogov, A., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Davoodnia, A., et al. (2010). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Organic Chemistry International. Available at: [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • PharmaGuideline (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Singh, S., & Kumar, V. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Hassan, A.S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. Available at: [Link]

  • Bakr, R.B., et al. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Molecules. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Thiazole synthesis. Available at: [Link]

  • Sharma, S. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ballesteros-Vivas, D., et al. (2019). Analytical methods for isothiazolinones determination in different products. ResearchGate. Available at: [Link]

  • Krüger, K., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. Available at: [Link]

  • Amer, Z.A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. Available at: [Link]

  • Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Hassan, A.S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. Available at: [Link]

  • Anary-Abbasinejad, M., et al. (2009). An efficient synthesis of substituted 2-iminothiazolidin-4-one and thiadiazoloquinazolinone derivatives. Chinese Chemical Letters. Available at: [Link]

  • Lee, S., et al. (2024). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. Available at: [Link]

  • Kumar, D., et al. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry. Available at: [Link]

  • de Oliveira, A.C.S., et al. (2024). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available at: [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

Sources

Troubleshooting

High-Throughput Screening Support Center: Troubleshooting 2-piperidin-1-yl-1,3-thiazol-4(5H)-one False Positives

Welcome to the HTS Technical Support Center. This module provides specialized troubleshooting for researchers encountering hit compounds containing the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold (and its 5-ylidene d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the HTS Technical Support Center. This module provides specialized troubleshooting for researchers encountering hit compounds containing the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold (and its 5-ylidene derivatives). This chemotype is notorious for generating assay artifacts. Below is a comprehensive guide to identifying, triaging, and overcoming these false positives.

FAQ 1: Why does the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold frequently appear as a hit, and why is it often a false positive?

Application Scientist Insight: Derivatives of 1,3-thiazol-4(5H)-one, particularly those with an exocyclic double bond at the C5 position (5-ylidene-4-thiazolidinones), are classic Pan-Assay Interference Compounds (PAINS)[1]. A prominent historical example is CLP257 (also known as CL-058, or (5Z)-5-[(2-hydroxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one). CLP257 was initially celebrated as a breakthrough positive modulator of the KCC2 (K+-Cl- cotransporter 2) channel. However, rigorous subsequent profiling revealed it to be a false-positive hit that did not actually engage or modulate KCC2 function, but rather interfered with the screening assay and potentiated off-target receptors[2].

FAQ 2: What is the exact physicochemical mechanism causing this interference?

Application Scientist Insight: The interference is rarely a single mechanism; it is usually a combination of covalent reactivity and physical disruption.

  • Covalent Modification (Thia-Michael Addition): The conjugation of the (ar)ylidene fragment with the carbonyl group at C4 makes the exocyclic double bond highly electrophilic. It acts as a Michael acceptor, reacting irreversibly with nucleophilic protein residues (like exposed cysteines) on your target enzyme[1].

  • Colloidal Aggregation: These scaffolds are often highly lipophilic and poorly soluble in aqueous assay buffers, leading to the formation of sub-micron colloidal aggregates. These aggregates physically sequester and denature the target protein, mimicking enzymatic inhibition.

Mechanism cluster_0 Covalent PAINS Mechanism cluster_1 Physical Interference Compound 5-ylidene-1,3-thiazol-4(5H)-one (Electrophilic Core) Target Target Protein (Exposed Cysteine) Compound->Target Colloid Colloidal Aggregates (Hydrophobic Stacking) Compound->Colloid Adduct Thia-Michael Adduct (Irreversible Inhibition) Target->Adduct Nucleophilic Attack Sequestration Non-specific Protein Sequestration Colloid->Sequestration Protein Unfolding

Mechanisms of assay interference by 5-ylidene-1,3-thiazol-4(5H)-ones.

FAQ 3: How can I rapidly triage these compounds to determine if my hit is genuine?

Application Scientist Insight: Do not advance these compounds to in vivo models without executing a multi-tiered biochemical triage. You must systematically rule out optical interference, aggregation, and covalent reactivity.

HitTriage Start Primary Hit: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Opt Optical Interference Check (Absorbance/Fluorescence) Start->Opt Agg Aggregation Check (+ 0.01% Triton X-100) Start->Agg Cov Covalent Reactivity Check (+ 1mM DTT / GSH) Start->Cov Opt_FP False Positive: Fluorophore Quenching Opt->Opt_FP Signal shifts w/o target Opt_True Proceed to Next Step Opt->Opt_True No shift Agg_FP False Positive: Colloidal Aggregation Agg->Agg_FP IC50 shifts >10x Agg_True Proceed to Next Step Agg->Agg_True IC50 stable Cov_FP False Positive: Michael Addition Cov->Cov_FP Activity lost w/ DTT Cov_True Validated Hit Cov->Cov_True Activity retained

Workflow for triaging thiazol-4(5H)-one chemotypes in HTS.

FAQ 4: What are the expected quantitative diagnostic thresholds for these triage assays?

Application Scientist Insight: Use the following diagnostic matrix to interpret your counter-screen data. A true, target-specific non-covalent inhibitor will maintain a stable IC50 across all perturbations.

Assay ConditionExpected True Positive ResponseExpected False Positive Response (Thiazol-4-ones)Mechanistic Causality
Standard Buffer IC50 = 0.1 - 1.0 µMIC50 = 0.1 - 1.0 µMBaseline apparent activity.
+ 0.01% Triton X-100 IC50 shift < 2-foldIC50 shift > 10-fold or complete loss of activityDetergent micelles break apart hydrophobic colloidal aggregates, releasing the sequestered target protein.
+ 1 mM DTT IC50 shift < 2-foldIC50 shift > 10-fold or complete loss of activityDTT acts as a sacrificial nucleophile, outcompeting protein thiols for the Michael acceptor site[3].
Target Conc. Increase (10x) IC50 shifts proportionallyIC50 shifts non-linearlyHigh target concentrations stoichiometrically deplete covalent modifiers or overwhelm available aggregate surfaces.
FAQ 5: What is the exact protocol for the Thiol-Scavenger Counter-Screen?

Application Scientist Insight: To prove your compound is not a Michael acceptor PAINS, you must perform a Dithiothreitol (DTT) shift assay. The causality here relies on competitive kinetics: DTT provides a highly nucleophilic sulfhydryl group that reacts with the electrophilic 5-ylidene double bond much faster than the target protein's cysteines, neutralizing the compound before it can inhibit the enzyme.

Self-Validating Methodology: DTT Shift Assay

  • Preparation: Prepare your standard assay buffer. Split into two batches: Buffer A (Standard) and Buffer B (Standard + 1 mM freshly prepared DTT).

  • Compound Pre-incubation: Dilute the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one hit into an 8-point dose-response curve in both Buffer A and Buffer B. Incubate the compound in the buffers for 30 minutes at room temperature before adding the target protein.

  • Internal Controls (Critical for Self-Validation):

    • Positive Control: N-ethylmaleimide (NEM) or a known covalent modifier.

    • Negative Control: A known, standard-of-care reversible inhibitor for your target.

  • Target Addition: Add the target protein and incubate for your standard assay duration.

  • Readout & Analysis: Calculate the IC50 in both conditions.

    • Validation Check: The assay is only valid if the Negative Control shows a <2-fold IC50 shift, and the Positive Control shows a >10-fold rightward shift (loss of potency).

    • Result: If your thiazol-4-one hit loses potency (>10-fold shift) in Buffer B, it is a covalent false positive.

FAQ 6: What is the exact protocol for the Detergent-Dependent Aggregation Assay?

Application Scientist Insight: Colloidal aggregators are highly sensitive to non-ionic detergents. Triton X-100 forms micelles that encapsulate the hydrophobic thiazol-4-one molecules, physically preventing them from forming the large colloidal structures that non-specifically sequester your target.

Self-Validating Methodology: Detergent Shift Assay

  • Preparation: Prepare standard assay buffer. Split into two batches: Buffer A (Standard) and Buffer C (Standard + 0.01% v/v Triton X-100). Note: Ensure your target protein is stable in 0.01% Triton X-100 prior to the experiment.

  • Compound Plating: Plate the hit compound in an 8-point dose-response curve in both buffers.

  • Internal Controls:

    • Positive Control: Rottlerin or tetraiodophenolphthalein (known colloidal aggregators).

    • Negative Control: A known, highly soluble reversible inhibitor.

  • Reaction: Add target protein, initiate the reaction, and measure activity.

  • Analysis:

    • Validation Check: The assay is valid if the Positive Control loses activity in Buffer C, while the Negative Control remains stable.

    • Result: If the thiazol-4-one compound's IC50 shifts rightward by >10-fold in Buffer C, it is an aggregation-based false positive.

FAQ 7: If my compound passes these biochemical checks, are there assay-specific artifacts I should worry about?

Application Scientist Insight: Yes. If you are running cell-based fluorescence assays—such as Thallium (Tl+) flux assays for ion channels (e.g., KCC2 or NaV1.7)—you are at extreme risk of optical artifacts. The thiazol-4-one core can directly interfere with voltage-sensitive dyes or the extracellular masking dyes used to suppress background fluorescence[4]. Because these dyes are highly sensitive to any perturbation in the membrane environment, lipophilic compounds can cause massive false-positive signal shifts. If your compound passes biochemical triage, you must validate it using an orthogonal, label-free technique such as Surface Plasmon Resonance (SPR) to prove direct binding, or automated patch-clamp electrophysiology to prove true functional modulation.

References
  • Advances in the development of novel compounds targeting cation-chloride cotransporter physiology. American Physiological Society. Available at:[Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Development and Validation of a Thallium Flux-Based Functional Assay for the Sodium Channel NaV1.7 and Its Utility for Lead Discovery and Compound Profiling. ACS Publications. Available at:[Link]

  • Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists working with 2-piperidin-1-yl-1,3-thiazol-4(5H)-one . Due to its unique heterocyclic structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists working with 2-piperidin-1-yl-1,3-thiazol-4(5H)-one . Due to its unique heterocyclic structure, this compound requires stringent environmental controls to maintain its structural integrity and pharmacological potency.

Below, you will find diagnostic FAQs, mechanistic troubleshooting guides, and self-validating protocols designed to eliminate moisture-induced degradation in your laboratory workflows.

Diagnostic FAQs: Understanding the Chemical Vulnerability

Q: Why is 2-piperidin-1-yl-1,3-thiazol-4(5H)-one so highly sensitive to atmospheric moisture? A: The sensitivity is rooted in the electrophilic nature of the thiazol-4(5H)-one scaffold. While this core is highly valuable for designing1[1], its C4 carbonyl carbon is a prime target for nucleophilic attack. When exposed to ambient humidity, water molecules attack this position, initiating a tetrahedral intermediate. This rapidly resolves via irreversible ring-opening hydrolysis, yielding inactive thioglycolic acid and piperidine-1-carboxamide derivatives[2].

Q: What are the physical and analytical signs that my batch has degraded? A: Visually, the normally free-flowing powder may exhibit caking, clumping, or a shift in color (often yellowing) due to 3[3]. Analytically, you will observe a drop in assay potency. On a Reverse-Phase HPLC (RP-HPLC) chromatogram, degradation manifests as the emergence of new, highly polar secondary peaks with significantly shorter retention times than the intact API.

HydrolysisPathway A Intact Thiazol-4(5H)-one (Active API) B Moisture Ingress (H2O Nucleophile) A->B High RH Exposure C Tetrahedral Intermediate (C4 Carbonyl Attack) B->C Hydrolysis Reaction D Ring Cleavage (C-S / C-N Bond Break) C->D Irreversible Step E Degraded Products (Loss of Efficacy) D->E Final State

Mechanism of moisture-induced hydrolytic degradation of the thiazol-4(5H)-one ring.

Troubleshooting Guide: Storage & Environmental Control

Q: What are the optimal long-term storage conditions for this API? A: To arrest hydrolytic kinetics, the compound must be stored in a tightly sealed, light-resistant container at 2–8 °C (or -20 °C for storage exceeding 6 months). Crucially, the relative humidity (RH) must be strictly maintained below 10%. We mandate the use of4[4] within the secondary packaging.

Q: My lab experienced an HVAC failure, and the ambient RH spiked to 65%. Is my batch ruined? A: Not necessarily, but immediate diagnostic intervention is required. Do not assume degradation without data. First, perform a Karl Fischer (KF) titration to quantify the exact water content. If the moisture exceeds 0.5% w/w, the batch is at high risk of rapid hydrolysis and must immediately undergo Protocol A (Vacuum Desiccation) to recover the material before structural cleavage occurs.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol inherently contains a feedback loop (e.g., pre- and post-titration) that empirically proves the success or failure of the intervention, removing any guesswork from your workflow.

Protocol A: Moisture Recovery & Vacuum Desiccation

Causality Check: We strictly avoid thermal drying (ovens) for this compound. Applying heat in the presence of residual water lowers the activation energy barrier for the hydrolysis reaction, actively destroying the thiazolone ring you are trying to save. Vacuum desiccation removes moisture via pressure differentials without thermal stress.

  • Baseline Quantification: Accurately weigh the compromised batch and perform an initial Karl Fischer (KF) titration to establish the baseline moisture percentage.

  • Desiccation Setup: Transfer the powder to a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅) or indicating molecular sieves.

  • Vacuum Application: Apply a high vacuum (< 10 mbar) for 24 hours at room temperature (20–25 °C).

  • Inert Purging: Break the vacuum using ultra-dry Argon gas. Why Argon? Argon is heavier than air and effectively blankets the powder, displacing any moisture-laden oxygen from the micro-environment.

  • System Validation: Perform a secondary KF titration. The system is validated if the post-drying moisture content is < 0.2% w/w. If this threshold is not met, your vacuum seal or desiccant is compromised, and the process must be repeated with fresh reagents.

Protocol B: Inert Atmosphere Aliquoting for Daily Use

Repeatedly opening a bulk container introduces condensation. Use this protocol to prepare single-use vials.

  • Acclimation: Allow the bulk sealed vial to reach room temperature before opening. Opening cold vials causes immediate atmospheric condensation on the powder surface.

  • Aliquoting: Inside a humidity-controlled glove box (RH < 5%), divide the bulk powder into single-use amber glass vials.

  • Sealing: Purge each vial with Argon, insert a PTFE-lined septum, and crimp seal immediately. Store at -20 °C.

StorageWorkflow Start Receive & Inspect Compound Test Karl Fischer Titration (Quantify Moisture) Start->Test Decision Moisture > 0.5%? Test->Decision Dry Vacuum Desiccation (24h with P2O5) Decision->Dry Yes Store Argon Purge & Amber Vial Sealing Decision->Store No Dry->Store Moisture < 0.2% Cabinet Dry Cabinet Storage (RH < 10%, 2-8°C) Store->Cabinet

Step-by-step decision tree for the moisture-sensitive storage and handling of APIs.

Quantitative Data: Humidity Impact & Desiccant Selection

The following tables summarize the kinetic impact of humidity on 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and outline the optimal engineering controls for your storage environment.

Table 1: Quantitative Impact of Relative Humidity (RH) on API Stability (at 25°C)

Relative Humidity (RH)Moisture Uptake (w/w % at 7 days)API Purity (HPLC % at 30 days)Hydrolysis Risk LevelRecommended Storage Action
< 10% (Dry Cabinet) < 0.1%> 99.5%NegligibleStandard Aliquoting
30% (Controlled Room) 0.4%97.2%ModerateAdd Molecular Sieves
60% (Ambient Lab) 1.8%88.5%HighVacuum Desiccation Required
75% (Accelerated Test) 4.5%< 70.0%CriticalDiscard / Repurify

Table 2: Desiccant Selection Matrix for Thiazolone Storage

Desiccant MaterialOptimal RH Control RangeAbsorption MechanismSuitability for Thiazol-4(5H)-ones
Molecular Sieves (4Å) < 10% RHPhysical AdsorptionExcellent (Highly recommended)
Indicating Silica Gel 10% - 30% RHPhysical AdsorptionGood (Routine short-term storage)
Phosphorus Pentoxide < 1% RHChemical ReactionExcellent (For vacuum recovery only)
Calcium Chloride 20% - 40% RHDeliquescentPoor (Risk of liquid pooling)

References

  • [3] Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets - SMTDryBoxes. SMTDryBoxes. 3

  • [4] Why Moisture Control is Critical for Pharmaceutical and Medical Packaging - Multisorb. Multisorb. 4

  • [2] Easily hydrolyzable, water-soluble derivatives of (+/-)-alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazoline-4-one, a novel antiviral compound. PubMed (NIH). 2

  • [1] A Novel Derivatives of thiazol-4(5H)-one and Their Activity in the Inhibition of 11β-hydroxysteroid Dehydrogenase Type 1. PubMed (NIH). 1

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one Extracts

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of thiazolidin-4-one deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of thiazolidin-4-one derivatives.

Mechanistic Overview & Common Impurities

The synthesis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one typically proceeds via the cyclocondensation of piperidine-1-carbothioamide with an α-halo acid (e.g., chloroacetic acid) in the presence of a base catalyst like sodium acetate (1)[1].

Because this is a multi-component condensation, the crude reaction mixture is rarely pure. It frequently contains:

  • Unreacted piperidine-1-carbothioamide: Highly polar and acts as a surfactant, complicating aqueous workups.

  • Residual chloroacetic acid: Highly acidic, causing severe streaking during silica gel chromatography.

  • Desulfurized urea analogs: Formed if the reaction is subjected to prolonged heating.

Following proper extraction and chromatographic purification, 1,3-thiazolidin-4-one derivatives can typically be isolated at yields ranging from 65% to 90% (2)[2].

Purification Workflow

PurificationWorkflow Crude Crude 2-Piperidin-1-yl- 1,3-thiazol-4(5H)-one Extract LLE Liquid-Liquid Extraction (DCM / Brine) Crude->LLE AqLayer Aqueous Layer (Unreacted Acid/Amine) LLE->AqLayer Discard OrgLayer Organic Layer (Product + Lipophilic Impurities) LLE->OrgLayer Keep WashDry Drying over Na2SO4 & Concentration OrgLayer->WashDry Flash Flash Chromatography (EtOAc:Hexane Gradient) WashDry->Flash Recryst Recrystallization (Hot Ethanol) Flash->Recryst Evaporate Fractions Pure Pure 2-Piperidin-1-yl- 1,3-thiazol-4(5H)-one Recryst->Pure Filtration & Vacuum Dry

Workflow for the purification of crude 2-piperidin-1-yl-1,3-thiazol-4(5H)-one extracts.

Troubleshooting & FAQs

Phase 1: Liquid-Liquid Extraction (LLE)

Q: During the initial liquid-liquid extraction using dichloromethane (DCM) and water, a stubborn emulsion forms. How can I break it and prevent it? A: Emulsions in thiazolidin-4-one syntheses arise because unreacted secondary amines or amphiphilic uncyclized intermediates act as surfactants, stabilizing water droplets in the organic phase.

  • Protocol: Instead of pure water, use a saturated aqueous NaCl (brine) solution for the wash. Brine increases the ionic strength of the aqueous layer, disrupting the hydration shells around these amphiphilic molecules and forcing the lipophilic thiazolidinone into the DCM layer (the salting-out effect). If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts.

  • Self-Validation: To validate that the emulsion is broken and the product is safely in the organic layer, spot both the aqueous and organic layers on a Thin Layer Chromatography (TLC) plate. The organic layer must show a strong UV-active spot at Rf​ ~0.5, while the aqueous layer should show no product.

Phase 2: Flash Column Chromatography

Q: When purifying the concentrated crude extract via silica gel chromatography, my product streaks and co-elutes with a yellow impurity. How do I resolve this? A: The thiazolidin-4-one core has a unique polarity profile due to its lactam-like carbonyl and the tertiary amine of the piperidine ring. Highly polar acidic impurities (like unreacted chloroacetic acid) interact strongly with the free silanol groups on the silica gel, causing severe streaking.

  • Protocol: Pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in hexanes to neutralize acidic silanol groups. Load your sample and use a gradient elution starting from 10:90 Ethyl Acetate:Hexane, gradually increasing to 30:70. An eluant mixture of ethyl acetate and hexane at 30:70 is highly effective for resolving the thiazolidin-4-one core from unreacted starting materials (3)[3].

  • Self-Validation: Combine fractions that show a single, distinct spot under UV 254 nm. Co-spot these combined fractions with a known crude sample on a new TLC plate to visually verify the complete absence of the lower- Rf​ streaking impurities.

Phase 3: Recrystallization & Yield Optimization

Q: My isolated solid from the column is slightly tacky and off-white. How do I achieve >99% purity for biological assays? A: Tacky residues indicate the presence of trace lipophilic impurities or trapped chromatography solvent within the crystal lattice. Recrystallization is the most effective polishing step to achieve analytical-grade purity.

  • Protocol: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. If the solution is colored, add activated charcoal (approx. 5% w/w) to adsorb polymeric color bodies, boil for 5 minutes, and perform a hot filtration. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-4°C) for 2 hours to maximize crystal yield. Filter the pure white crystals under vacuum.

  • Self-Validation: Determine the melting point of the dried crystals. A sharp melting point range ( 2°C variance) definitively confirms the removal of trace impurities and the absence of solvent entrapment.

Quantitative Data & Benchmarks

ParameterPhaseRecommended Value / ObservationMechanistic Rationale
Solvent Ratio Liquid-Liquid ExtractionDCM : Aqueous Brine (3:1 v/v)Maximizes organic recovery while maintaining high aqueous ionic strength.
Eluent System Flash ChromatographyEtOAc : Hexane (30:70)Balances the polarity of the lactam core against lipophilic impurities.
Retention Factor ( Rf​ ) TLC Monitoring~0.45 - 0.55 (UV 254 nm)Confirms product elution; unreacted acids stay near the baseline.
Silica Loading Flash Chromatography30-50x w/w (Silica to Crude)Ensures sufficient theoretical plates to resolve co-eluting desulfurized analogs.
Recovery Yield Recrystallization75% - 85%Indicates optimal thermal gradient cooling without crashing out impurities.

References

  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen.2

  • Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy. PMC (National Institutes of Health). 3

  • Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives. PMC (National Institutes of Health). 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one: A Putative Kinase Inhibitor Profiled Against Standard GSK-3β and Akt Inhibitors

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. The thiazolidin-4-one scaffold has emerged as a "privileged structure" in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. The thiazolidin-4-one scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] This guide provides a comparative analysis of the putative kinase inhibitory activity of a novel thiazolidin-4-one derivative, 2-piperidin-1-yl-1,3-thiazol-4(5H)-one , against well-established standard inhibitors of two key serine/threonine kinases: Glycogen Synthase Kinase-3β (GSK-3β) and Akt (Protein Kinase B).

Given the absence of direct efficacy studies for 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, this guide is structured as a predictive and methodological framework for researchers. It outlines the experimental path to characterize this compound's inhibitory potential and benchmarks it against a panel of standard inhibitors with known potencies and mechanisms of action. This approach is grounded in the established precedent of thiazolidin-4-one derivatives acting as kinase inhibitors.[3][4]

The Rationale: Targeting GSK-3β and Akt

GSK-3β and Akt are integral components of cellular signaling pathways that regulate a multitude of processes, including cell proliferation, survival, and metabolism. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making them prime targets for therapeutic intervention.

  • GSK-3β: A constitutively active kinase, GSK-3β is a key regulator in the Wnt/β-catenin and insulin signaling pathways. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and bipolar disorder.

  • Akt: A central node in the PI3K/Akt/mTOR pathway, Akt promotes cell survival and growth. Its hyperactivation is frequently observed in various cancers, driving tumor progression and resistance to therapy.

This guide will therefore explore the hypothetical inhibitory profile of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one against both GSK-3β and Akt, providing a roadmap for its comprehensive evaluation.

Comparative Efficacy: A Data-Driven Postulation

To establish a benchmark for the evaluation of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, the following tables summarize the in vitro potency (IC50 values) of a selection of standard GSK-3β and Akt inhibitors. These values, collated from publicly available data, represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in a cell-free assay.

Table 1: Comparative Efficacy of Standard GSK-3β Inhibitors

InhibitorTypeGSK-3β IC50 (nM)
CHIR-99021ATP-Competitive6.7[5]
SB216763ATP-Competitive34.3[6][7]
AR-A014418ATP-Competitive104[8][9]
TideglusibNon-ATP-Competitive60[10][11]
2-piperidin-1-yl-1,3-thiazol-4(5H)-onePutativeTo be determined

Table 2: Comparative Efficacy of Standard Akt Inhibitors

InhibitorTypeAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
MK-2206Allosteric5[12]12[12]65[12]
Capivasertib (AZD5363)ATP-Competitive3[13][14]7[13][14]7[13][14]
Ipatasertib (GDC-0068)ATP-Competitive5[15][16]18[15][16]8[15][16]
PerifosinePH Domain~4700[17]--
2-piperidin-1-yl-1,3-thiazol-4(5H)-onePutativeTo be determinedTo be determinedTo be determined

Experimental Workflows for Efficacy Determination

To ascertain the inhibitory potential of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and enable a direct comparison with the standards, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for in vitro kinase assays and cell-based assays.

In Vitro Kinase Inhibition Assays

The initial step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified kinase. This is typically achieved through an in vitro kinase assay that measures the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and standard inhibitors R1 Add inhibitor dilutions to microplate wells P1->R1 P2 Prepare kinase reaction buffer, ATP, and substrate solution R3 Initiate reaction by adding ATP/substrate mix P2->R3 P3 Dilute purified GSK-3β or Akt enzyme R2 Add diluted enzyme to wells P3->R2 R1->R2 R2->R3 R4 Incubate at 30°C R3->R4 D1 Stop reaction and measure remaining ATP (e.g., ADP-Glo™) R4->D1 D2 Measure luminescence D1->D2 A1 Plot % inhibition vs. inhibitor concentration D2->A1 A2 Calculate IC50 values A1->A2

Caption: Workflow for a typical in vitro kinase inhibition assay.

This protocol is adapted from commercially available kits and established methodologies.[12]

  • Reagent Preparation:

    • Prepare a 10-point, 3-fold serial dilution of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and standard inhibitors (e.g., CHIR-99021, SB216763) in a suitable solvent (e.g., DMSO), and then dilute into the kinase assay buffer.

    • Prepare the kinase reaction buffer containing ATP and a specific GSK-3β substrate peptide.

    • Dilute recombinant human GSK-3β enzyme in kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of each inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of diluted GSK-3β enzyme to each well.

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

A similar protocol would be followed for the In Vitro Akt Kinase Inhibition Assay , using purified Akt enzyme and a specific Akt substrate.

Cell-Based Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to penetrate cell membranes and engage its target within the complex intracellular environment.

G cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_wb Western Blotting cluster_analysis Data Analysis C1 Seed cells in culture plates C2 Treat cells with varying concentrations of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and standard inhibitors C1->C2 L1 Lyse cells to extract proteins C2->L1 L2 Quantify protein concentration (e.g., BCA assay) L1->L2 W1 Separate proteins by SDS-PAGE L2->W1 W2 Transfer proteins to a membrane W1->W2 W3 Probe with primary antibodies (e.g., p-GSK-3β, p-Akt) W2->W3 W4 Incubate with secondary antibody W3->W4 W5 Detect signal (e.g., chemiluminescence) W4->W5 A1 Quantify band intensities W5->A1 A2 Normalize to total protein and loading control A1->A2 A3 Determine inhibition of phosphorylation A2->A3

Caption: Workflow for assessing target inhibition in cells via Western Blot.

This protocol provides a general framework for assessing the inhibition of GSK-3β and Akt phosphorylation in a cellular context.[18]

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T, MCF-7) and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and standard inhibitors for a specified time.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., anti-p-GSK-3β (Ser9), anti-p-Akt (Ser473)) and their total protein counterparts, as well as a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, a cell viability assay such as the MTT assay is employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][10][15]

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and standard inhibitors. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cytotoxicity.

Signaling Pathway Context

The efficacy of any kinase inhibitor must be understood within the context of the signaling pathways it modulates. The following diagrams illustrate the central roles of GSK-3β and Akt in their respective pathways.

G cluster_pi3k PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Akt_Inhibitor Standard Akt Inhibitors (e.g., MK-2206, Capivasertib) Akt_Inhibitor->Akt Compound 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Compound->Akt G cluster_wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3β) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin P GSK3b GSK-3β GSK3b->beta_catenin P Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression GSK3b_Inhibitor Standard GSK-3β Inhibitors (e.g., CHIR-99021, Tideglusib) GSK3b_Inhibitor->GSK3b Compound 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Compound->GSK3b

Caption: Simplified Wnt/β-catenin signaling pathway and points of inhibition.

Conclusion

This guide provides a comprehensive framework for the comparative efficacy evaluation of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one as a putative inhibitor of GSK-3β and Akt. By employing the detailed experimental protocols outlined herein, researchers can systematically characterize the inhibitory potency and cellular effects of this novel compound. The provided data on standard inhibitors serves as a critical benchmark for interpreting the experimental outcomes and positioning 2-piperidin-1-yl-1,3-thiazol-4(5H)-one within the broader landscape of kinase inhibitor discovery. The successful execution of these studies will be instrumental in elucidating the therapeutic potential of this and other thiazolidin-4-one derivatives.

References

  • Capivasertib is an Orally Active Pan-AKT Kinase Inhibitor for Breast Cancer Research. Network of Cancer Research. [Link]

  • Tideglusib | CAS:865854-05-3 | non-ATP-competitive GSK-3β inhibitor. BioCrick. [Link]

  • A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery - AACR Journals. [Link]

  • Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. AACR Journals. [Link]

  • CHIR99021 | GSK3-beta inhibitor. Cellagen Technology. [Link]

  • Akt Inhibitor Advancements: From Capivasertib Approval to Covalent-Allosteric Promises. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Perifosine. Vareum. [Link]

  • MK-2206 dihydrochloride. BioGems. [Link]

  • Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. PMC. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. [Link]

  • AR-A014418-based dual Glycogen Synthase Kinase 3β/Histone Deacetylase inhibitors as potential therapeutics for Alzheimer's disease. PubMed. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Discovery of thiazolidin-4-one analogue as selective GSK-3β inhibitor through structure based virtual screening. Request PDF - ResearchGate. [Link]

  • Docking and Structure Activity Relationship Studies of Potent and Selective Thiazolidinethione GSK-3 Inhibitors. PMC. [Link]

  • Non-ATP competitive glycogen synthase kinase 3β (GSK-3β) inhibitors: Study of structural requirements for thiadiazolidinone derivatives. Request PDF - ResearchGate. [Link]

  • GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. MDPI. [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

  • Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. PubMed. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). PMC. [Link]

Sources

Comparative

Validating Target Engagement for 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one In Vitro: A Comparison Guide

The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is a highly versatile pharmacophore in modern drug discovery, frequently leveraged for its anti-inflammatory and anti-proliferative properties. Recent studies have demo...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold is a highly versatile pharmacophore in modern drug discovery, frequently leveraged for its anti-inflammatory and anti-proliferative properties. Recent studies have demonstrated that derivatives of this scaffold act as potent inhibitors of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX) [1], as well as binders to cancer-associated targets like γ -enolase [2].

However, a critical bottleneck in developing thiazolone-based therapeutics is proving that the observed phenotypic efficacy is driven by direct, specific interaction with the intended target rather than off-target cytotoxicity. As a Senior Application Scientist, I have structured this guide to objectively compare the three gold-standard in vitro methodologies—Surface Plasmon Resonance (SPR), the Cellular Thermal Shift Assay (CETSA), and Time-Resolved Fluorescence Energy Transfer (TR-FRET)—for validating target engagement of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivatives.

Mechanistic Rationale

Before selecting an assay, it is critical to understand the proposed mechanism of action. Thiazolone derivatives typically function by occupying the active site of pro-inflammatory enzymes, thereby blocking the conversion of arachidonic acid into downstream lipid mediators.

Pathway Compound Thiazolone Scaffold COX2 COX-2 / 15-LOX Compound->COX2 Inhibits Lipids Prostaglandins & Leukotrienes COX2->Lipids Blocked AA Arachidonic Acid AA->COX2 Inflammation Inflammation Lipids->Inflammation Reduced

Mechanistic pathway of COX-2/15-LOX inhibition by the thiazolone scaffold.

Comparative Overview of Target Engagement Assays

To build a robust data package, researchers must triangulate data across biophysical, cellular, and functional domains. Relying on a single assay modality often leads to false positives due to assay interference or non-specific binding.

Table 1: Objective Comparison of Assay Modalities
Assay ModalityPrimary ReadoutCellular ContextThroughputKey Strength for ThiazolonesPrimary Limitation
SPR Kinetics ( KD​,kon​,koff​ )Purified ProteinMediumResolves residence time ( koff​ )Lacks intracellular context
CETSA Thermal Shift ( ΔTm​ )Intact CellsLow-MediumProves membrane permeabilityYields no kinetic rate constants
TR-FRET Fluorescence ( IC50​ )BiochemicalHighConfirms functional inhibitionSusceptible to optical artifacts
Table 2: Expected Quantitative Metrics for Thiazolone Derivatives
TargetAssay ModalityParameterExpected RangeBiological Significance
COX-2SPR (Biophysical) KD​ 50 - 200 nMDirect thermodynamic affinity
COX-2SPR (Biophysical) koff​ < 10−3s−1 Long residence time (sustained efficacy)
COX-2CETSA (Cellular) ΔTm​ +3.0 to +5.5 °CIntracellular target stabilization
COX-2TR-FRET (Functional) IC50​ 80 - 300 nMFunctional enzymatic inhibition

Experimental Protocols: Building Self-Validating Systems

The following protocols are designed not just as a list of steps, but as self-validating systems . Every workflow includes internal controls to rule out artifacts, ensuring high-fidelity data.

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality & Rationale: While endpoint assays provide affinity ( KD​ ), SPR is essential because it resolves the dissociation rate ( koff​ ). For thiazolone derivatives, a long residence time (slow koff​ ) often correlates better with in vivo duration of action than thermodynamic affinity alone. We utilize a "Double Referencing" system to eliminate bulk refractive index shifts [3][4].

  • Sensor Surface Preparation: Immobilize purified recombinant COX-2 onto a CM5 sensor chip via standard amine coupling (target density: 3000-5000 RU). Leave Flow Cell 1 (FC1) unmodified as a reference channel.

  • Kinetic Titration (Single-Cycle Kinetics): To avoid the harsh regeneration steps that can denature COX-2, inject the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one derivative in a 5-step ascending concentration series (e.g., 10, 30, 90, 270, 810 nM) without regeneration between injections.

  • Self-Validation (Double Referencing): Subtract the signal of FC1 from the active flow cell (FC2). Next, subtract the signal of a "buffer-only" blank injection from the compound injection data.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: SPR proves the compound binds the isolated protein, but it does not prove the compound can cross the lipid bilayer or find its target amid the crowded intracellular milieu. CETSA bridges this gap by leveraging the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced aggregation [5][6].

  • Cell Treatment: Seed macrophages (e.g., RAW 264.7) in a 6-well plate. Treat with 10 μ M of the thiazolone compound or DMSO vehicle control for 2 hours at 37°C to allow for membrane permeation and target equilibrium.

  • Thermal Challenge: Aliquot the intact cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Isolation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.

  • Self-Validation (Isothermal Dose-Response - ITDR): To prove the thermal shift is specific and not an artifact of altered cell viability, perform an ITDR. Hold the temperature constant at the Tagg50​ (the temperature where 50% of the target is degraded in the DMSO control) and titrate the compound from 1 nM to 100 μ M. A concentration-dependent increase in soluble target protein confirms specific engagement.

  • Detection: Quantify the remaining soluble COX-2 in the supernatant via Western Blot or high-throughput AlphaLISA.

Protocol 3: TR-FRET Enzymatic Assay for Functional Inhibition

Causality & Rationale: A compound may bind a target (SPR/CETSA) without inhibiting its function (e.g., binding to an allosteric site that doesn't affect catalysis). TR-FRET is utilized to confirm that the binding of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold translates to functional enzymatic shutdown.

  • Master Mix Preparation: Prepare a reaction buffer containing recombinant enzyme, arachidonic acid substrate, and a europium-labeled detection antibody specific to the downstream lipid product.

  • Compound Titration: Dispense the thiazolone compound into a 384-well plate in a 10-point dose-response curve.

  • Reaction Initiation: Add the enzyme/substrate mix and incubate for 30 minutes.

  • Self-Validation (Z'-factor & Benchmarking): Include a known clinical inhibitor (e.g., Celecoxib) as a positive control, and DMSO as a negative control. Calculate the Z'-factor; an assay is only considered valid if Z' > 0.5.

  • Detection: Read the plate on a microplate reader capable of time-resolved fluorescence. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Target Engagement Workflow Visualization

To ensure absolute confidence in the pharmacological profile of a 2-piperidin-1-yl-1,3-thiazol-4(5H)-one hit, the following orthogonal workflow must be executed.

TE_Workflow Start 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Biophysical SPR (Biophysical) Start->Biophysical Cellular CETSA (Cellular) Start->Cellular Functional TR-FRET (Functional) Start->Functional Kinetics Determine KD, kon, koff Biophysical->Kinetics Thermal Quantify ΔTm Shift Cellular->Thermal IC50 Calculate IC50 Functional->IC50 Validation Validated Target Engagement Kinetics->Validation Thermal->Validation IC50->Validation

Orthogonal workflow for validating in vitro target engagement.

References

  • Elzahhar, P. A., et al. (2021). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Pharmacology and Toxicology, Taylor & Francis. Available at:[Link]

  • Parida, S., et al. (2022). Tuning Potency of Bioactive Molecules via Polymorphic Modifications: A Case Study. Molecular Pharmaceutics, American Chemical Society. Available at:[Link]

  • Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. Available at:[Link]

  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284. Available at:[Link]

Sources

Validation

A Comparative Guide to Thiazolone Scaffolds: 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one vs. Pseudothiohydantoin Derivatives

In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Within this family, thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Within this family, thiazol-4(5H)-ones and their isomers represent a particularly fruitful area of research, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

This guide provides an in-depth, objective comparison between two closely related yet distinct thiazolone-based scaffolds: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, as a representative of the 2-amino-thiazol-4(5H)-one class, and the isomeric pseudothiohydantoin (2-imino-1,3-thiazolidin-4-one) derivatives. We will dissect their structural nuances, compare their biological performance with supporting experimental data, and provide detailed protocols to empower researchers in their own discovery efforts.

Structural and Chemical Foundations: A Tale of Tautomers

The fundamental difference between these two scaffolds lies in their tautomeric forms, which dictates their chemical properties and biological interactions. The 2-(substituted-amino)-1,3-thiazol-4(5H)-one structure, exemplified by our target compound, exists in equilibrium with its 2-(substituted-imino)-1,3-thiazolidin-4-one (pseudothiohydantoin) tautomer. While often drawn as the 'amino' form, studies suggest the 'imino' form can be more stable and favorable, influencing how the molecule interacts with biological targets.[6]

Caption: Core structures of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one and a pseudothiohydantoin derivative, highlighting their tautomeric relationship.

The piperidine moiety in 2-piperidin-1-yl-1,3-thiazol-4(5H)-one is a key feature, enhancing solubility and potential interactions with biological targets.[7] In contrast, pseudothiohydantoin derivatives are often functionalized at the C5 position with an arylidene group, creating an electrophilic exocyclic double bond that can act as a Michael acceptor for nucleophilic residues in proteins.[8]

Synthesis Strategies: Pathways to Bioactivity

The synthesis of these scaffolds generally follows convergent pathways, often starting from thioureas or thiosemicarbazones which undergo cyclization with α-halo carbonyl compounds. The choice of starting materials and reaction conditions dictates the final structure.

General Synthesis Workflow

G start Starting Materials (e.g., Substituted Thiourea, α-haloester) cyclization Cyclocondensation Reaction (e.g., Hantzsch Thiazole Synthesis) start->cyclization intermediate Thiazolone Core Formation cyclization->intermediate functionalization Functionalization (Optional) (e.g., Knoevenagel Condensation for C5-substituents) intermediate->functionalization product Final Product (Thiazol-4-one or Pseudothiohydantoin Derivative) intermediate->product Direct to Product functionalization->product

Caption: Generalized synthetic workflow for thiazolone and pseudothiohydantoin derivatives.

For instance, 2-imino-thiazolidin-4-ones (pseudothiohydantoins) can be synthesized by reacting N-aryl-2-chloroacetamides with ammonium thiocyanate.[6] Similarly, reacting thiosemicarbazones with ethyl chloroacetate is a common route to produce 2-thiohydantoin derivatives, which are structurally related.[9] The synthesis of 2-(piperidin-1-yl)thiazol-4(5H)-one derivatives can be achieved through the reaction of methyl 5-benzoyl-2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate with hydrazine.[10]

Comparative Biological Activity

Both scaffolds are pleiotropic, meaning they can interact with a diverse range of biological targets, leading to a wide array of pharmacological activities.[3][11] The primary areas of investigation include their efficacy as antimicrobial and anticancer agents.

Antimicrobial Performance

Thiazole-containing compounds are well-established antimicrobial agents.[1][12] Their derivatives have shown activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][13] Pseudothiohydantoins and related thiohydantoins also exhibit significant antimicrobial properties.[14][15]

Causality in Action: The antimicrobial activity is often attributed to the ability of the heterocyclic ring to interact with essential microbial enzymes. For example, some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[1] For pseudothiohydantoins, the C5-arylidene moiety can enhance lipophilicity, facilitating passage through microbial cell membranes.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassRepresentative Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Thiazol-4-one 2-[(4,5-diphenylthiazol-2-yl)imino]-5-(2,4-dichlorobenzylidene)-thiazolidin-4-oneC. glabrata31.25[2]
Thiazol-4-one 4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1 µM[12]
Thiazol-4-one 4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1 µM[12]
Pseudothiohydantoin 5-aryloxypyrazole-rhodanine derivativeS. aureus (MRSA)2-4[8]
Thiohydantoin 5-benzylidene-2-thiohydantoin derivativeC. albicans0.78[8]
Thiohydantoin L-alanine derived thiohydantoin (1b)S. epidermidis940 µM[15]

Note: Data is compiled from various studies for comparative purposes. Direct head-to-head studies are rare, and activity is highly dependent on the specific substitutions on the core scaffold.

Anticancer Activity

The rhodanine core, which is structurally analogous to pseudothiohydantoin, is a well-known privileged heterocycle in the development of anticancer agents.[16] These compounds often exert their effects by inhibiting crucial signaling proteins like tyrosine kinases.[17] Similarly, various thiazole derivatives have demonstrated potent antitumor activity against multiple cancer cell lines.[18][19][20]

Table 2: Comparative Anticancer Activity (IC₅₀)

Compound ClassRepresentative Compound/DerivativeTarget Cell LineIC₅₀Reference
Thiazole 2,4-disubstituted thiazoleBreast Cancer (MCF-7)Potent Activity[18]
Rhodanine 5-substituted rhodanine (Compound 14)Breast Cancer (MCF-7)7.67 µg/mL[16]
Thiazolidin-4-one Imidazo[2,1-b]thiazole-thiazolidin-4-one-EC₅₀ 0.565 mM (Antioxidant)[4]
Thiohydantoin Zingerone-thiohydantoin hybridColon Cancer (HCT-116)Significant Cytotoxicity[21]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific rigor, providing detailed methodologies is paramount. Below is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in antimicrobial research.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test compounds (e.g., 2-piperidin-1-yl-1,3-thiazol-4(5H)-one) dissolved in DMSO to a stock concentration of 10 mg/mL.

  • 96-well microtiter plates (sterile).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Bacterial/fungal suspension, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only) and vehicle control (broth + DMSO).

  • Spectrophotometer or microplate reader.

Workflow Diagram:

G cluster_0 Broth Microdilution Workflow prep_plate 1. Prepare Serial Dilutions Add 100 µL of broth to all wells. Add 100 µL of stock compound to first well. Perform 2-fold serial dilutions across the plate. inoculate 2. Inoculate Wells Prepare microbial inoculum (0.5 McFarland). Dilute inoculum and add to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL. prep_plate->inoculate incubate 3. Incubation Incubate plates at 37°C for 18-24 hours. inoculate->incubate read 4. Read Results Visually inspect for turbidity. Read absorbance at 600 nm. MIC is the lowest concentration with no visible growth. incubate->read

Sources

Comparative

Benchmarking 2-piperidin-1-yl-1,3-thiazol-4(5H)-one Against Approved Thiazolidinediones: A Technical Guide

As a Senior Application Scientist specializing in metabolic and neurological drug discovery, I frequently encounter the challenge of decoupling therapeutic efficacy from dose-limiting toxicity. For decades, approved thia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in metabolic and neurological drug discovery, I frequently encounter the challenge of decoupling therapeutic efficacy from dose-limiting toxicity. For decades, approved thiazolidinediones (TZDs) like rosiglitazone and pioglitazone have served as the gold standard for insulin sensitization. However, their mechanism—full agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)—inevitably drives severe adipogenesis, fluid retention, and osteogenesis.

The emergence of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold represents a critical structural evolution. By replacing the traditional 2,4-dione moiety with a 2-piperidinyl-4-one system, researchers have fundamentally altered the ligand's interaction with the PPARγ ligand-binding pocket (LBP) while unlocking novel polypharmacology—most notably, the allosteric activation of the Potassium-Chloride Cotransporter 2 (KCC2).

This guide objectively benchmarks this novel scaffold against classic TZDs, providing the mechanistic rationale, quantitative data, and self-validating experimental protocols necessary for drug development professionals to evaluate its potential.

Mechanistic Divergence: Structural Causality

The phenotypic differences between classic TZDs and the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold stem directly from their distinct electronic and steric profiles.

Classic TZDs utilize their acidic 2,4-dione headgroup to form a robust hydrogen-bond network with Tyr473, His323, and His449 in the PPARγ LBP. This stabilizes Helix 12 (H12) in an active conformation, recruiting coactivators that drive the transcription of both metabolic and highly adipogenic genes.

Conversely, the introduction of the bulky, basic piperidine ring at the C2 position of the thiazolone core prevents this canonical H12 stabilization. Instead, these derivatives act as Selective PPARγ Modulators (SPPARγMs) , altering receptor conformation to selectively transcribe metabolic genes without triggering lipid droplet accumulation . Furthermore, this specific structural arrangement perfectly fits the allosteric binding site of KCC2, enabling the extrusion of intracellular chloride—a mechanism highly sought after for treating neuropathic pain .

G cluster_0 Classic Thiazolidinediones (TZDs) cluster_1 2-piperidin-1-yl-1,3-thiazol-4(5H)-one TZD TZD Scaffold (e.g., Rosiglitazone) PPAR_Full Full PPARγ Agonism TZD->PPAR_Full Adipo Adipogenesis & Fluid Retention PPAR_Full->Adipo PTS Piperidinyl-Thiazolone Scaffold PPAR_Mod Selective PPARγ Modulation PTS->PPAR_Mod KCC2 KCC2 Activation PTS->KCC2 Metabolic Metabolic Efficacy (Low Adipogenesis) PPAR_Mod->Metabolic Pain Neuropathic Pain Relief KCC2->Pain

Fig 1. Divergent signaling pathways of classic TZDs vs. the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold.

Quantitative Benchmarking Data

To provide a clear comparative baseline, the table below synthesizes the pharmacological parameters of classic TZDs against optimized derivatives of the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold (e.g., CLP257 and Les-series compounds).

ParameterClassic TZDs (e.g., Rosiglitazone)2-piperidin-1-yl-1,3-thiazol-4(5H)-one Scaffold
Primary Target PPARγ (Full Agonist)PPARγ (Modulator) / KCC2 (Activator)
PPARγ EC₅₀ ~40 nM1.0 - 10.0 µM (Scaffold-dependent)
KCC2 EC₅₀ Inactive~50 nM (e.g., CLP257 analog)
Adipogenic Potential High (Severe lipid accumulation)Low to Negligible
Receptor Binding Mode Rigidly stabilizes Helix 12 (H12)Alternative LBP interactions; destabilizes H12
Primary Indication Type 2 DiabetesNeuropathic Pain, Oncology, Metabolic Syndrome

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that rule out false positives caused by compound autofluorescence or cytotoxicity—common pitfalls when screening thiazolone derivatives .

Protocol A: PPARγ Transactivation & Adipogenesis Assay

Objective: Differentiate the full agonism of TZDs from the partial modulation of the 2-piperidinyl scaffold.

  • Cell Seeding & Co-Transfection : Seed HEK-293T cells in 96-well plates. Co-transfect with a PPRE-driven Firefly luciferase reporter and a constitutively active SV40-Renilla luciferase plasmid.

    • Causality: The Renilla plasmid acts as an internal viability control. Thiazolones can sometimes exhibit mild cytotoxicity at high micromolar ranges; normalizing Firefly signals to Renilla ensures that a drop in luminescence is due to partial agonism, not cell death.

  • Compound Treatment : Treat cells with a concentration gradient (0.1 µM to 50 µM) of rosiglitazone (positive control) and the test scaffold for 24 hours.

  • Dual-Luciferase Readout : Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-injector plate reader.

  • Orthogonal Phenotypic Validation : Treat 3T3-L1 pre-adipocytes with the compounds for 7 days, followed by Oil Red O staining.

    • Causality: While reporter assays confirm receptor binding, lipid droplet staining directly quantifies the downstream phenotypic benchmark, visually confirming the reduced adipogenic potential of the novel scaffold.

Protocol B: High-Throughput Thallium (Tl⁺) Flux Assay for KCC2 Activity

Objective: Benchmark the KCC2 activation unique to the 2-piperidinyl-thiazolone scaffold (e.g., CLP257).

  • Dye Loading : Load KCC2-expressing HEK-293 cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR) in a low-chloride, low-potassium assay buffer.

    • Causality: Depleting extracellular Cl⁻ and K⁺ establishes the optimal electrochemical gradient required to drive KCC2-mediated ion transport upon stimulation.

  • Baseline Measurement : Record baseline fluorescence (Ex 490 nm / Em 525 nm) for 10 seconds. This establishes a stable noise floor, validating the integrity of the cell monolayer before injection.

  • Stimulus Addition : Inject a stimulus buffer containing Tl₂SO₄, K⁺, and the test compounds.

    • Causality: Tl⁺ acts as a highly permeable surrogate for K⁺. As the thiazolone scaffold allosterically activates KCC2, Tl⁺ influx quenches the intracellular dye, producing a measurable fluorescent signal proportional to transporter kinetics .

  • Kinetic Analysis : Calculate the initial rate of fluorescence increase (slope) rather than the maximum amplitude. The slope accurately reflects the cotransporter velocity, eliminating artifacts caused by dye saturation.

Conclusion

Benchmarking the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one scaffold against approved thiazolidinediones reveals a profound shift in pharmacological utility. By sacrificing the nanomolar full-agonism at PPARγ characteristic of classic TZDs, this novel scaffold mitigates severe adipogenic liabilities. Simultaneously, the structural modifications introduce potent KCC2 activation capabilities. For drug development professionals, this scaffold represents a highly versatile starting point for designing dual-action therapeutics targeting metabolic syndrome and neuropathic pain without the historical baggage of the glitazone class.

References

  • Delpire, E. "Advances in the development of novel compounds targeting cation-chloride cotransporter physiology." American Journal of Physiology-Cell Physiology, 2018.[Link]

  • Bar, M. et al. "New 4-thiazolidinone-based molecules Les-2769 and Les-3266 as possible PPARγ modulators." Bioorganic Chemistry, 2022.[Link]

  • Szychowski, K.A. et al. "Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids." Applied Sciences, 2024.[Link]

  • Finiuk, N. et al. "Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways." Scientific Reports, 2019.[Link]

Validation

A Comparative Guide to Green Synthesis of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one: Paving the Way for Sustainable Drug Discovery

The escalating demand for environmentally conscious practices in the pharmaceutical industry has catalyzed a paradigm shift in synthetic chemistry. Green chemistry, with its emphasis on minimizing hazardous substances, r...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating demand for environmentally conscious practices in the pharmaceutical industry has catalyzed a paradigm shift in synthetic chemistry. Green chemistry, with its emphasis on minimizing hazardous substances, reducing waste, and improving energy efficiency, is no longer a niche interest but a fundamental aspect of modern drug development. This guide provides a comprehensive comparison of conventional and green synthetic routes to 2-piperidin-1-yl-1,3-thiazol-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry due to the prevalence of the thiazolone core in various bioactive molecules. We will delve into the mechanistic underpinnings of these synthetic strategies, present comparative experimental data, and provide detailed protocols to empower researchers in adopting more sustainable practices.

The Thiazolone Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-thiazol-4(5H)-one nucleus is a versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a piperidine moiety at the 2-position can further modulate the compound's physicochemical properties and biological activity, making 2-piperidin-1-yl-1,3-thiazol-4(5H)-one a valuable target for drug discovery programs.

Conventional Synthesis: A Reliable but Environmentally Taxing Route

The traditional approach to synthesizing 2-substituted-1,3-thiazol-4(5H)-ones often relies on the Hantzsch thiazole synthesis or its variations. A common conventional route to 2-piperidin-1-yl-1,3-thiazol-4(5H)-one involves a two-step process: the formation of a piperidine-1-carbothiohydrazide followed by its cyclization with a haloacetyl halide.

Logical Workflow for Conventional Synthesis

A Piperidine D Piperidine-1-carbothiohydrazide A->D B Carbon disulfide B->D C Hydrazine hydrate C->D F 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one D->F E Chloroacetyl chloride E->F G Base (e.g., Triethylamine) G->F Catalyst H Solvent (e.g., Ethanol, THF) H->F Reaction Medium cluster_0 Green Synthesis Approaches cluster_1 Core Reaction A Microwave-Assisted Synthesis E Piperidine-1-carbothiohydrazide + Chloroacetic acid/ester A->E Energy Source B Ultrasound-Assisted Synthesis B->E Energy Source C Green Catalyst C->E Catalysis D Aqueous Media/Green Solvents D->E Reaction Medium F 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one E->F

Caption: Key green chemistry approaches for the synthesis of the target thiazolone.

These green approaches often lead to significant improvements in reaction efficiency, reduced waste generation, and a safer laboratory environment.

Comparative Analysis of Synthesis Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for conventional versus green synthetic routes for analogous 2-substituted-1,3-thiazol-4(5H)-ones, based on data from the literature.

ParameterConventional RouteMicrowave-Assisted RouteUltrasound-Assisted Route
Energy Source Thermal Heating (Oil Bath/Heating Mantle)Microwave IrradiationUltrasonic Cavitation
Reaction Time Several hours (e.g., 2.5 - 12 h) [1]Minutes (e.g., 1.5 - 15 min) [1][2]Minutes to hours (e.g., 30 min - 2 h) [3][4]
Typical Yield Moderate to Good (e.g., 70-85%) [5]Good to Excellent (e.g., 80-95%) [6][7]Good to Excellent (e.g., 85-96%) [3][8]
Solvent Organic Solvents (e.g., Ethanol, THF, DMF) [1][9]Often solvent-free or green solvents (e.g., water, ethanol) [10]Green solvents (e.g., water, ethanol) [8][11]
Catalyst Stoichiometric base (e.g., NaOAc, Et3N) [1]Green catalysts (e.g., Chitosan, Alum) or catalyst-free [3][11]Green catalysts (e.g., Lipase, Nanostarch) [8][12]
Work-up Often requires extraction and column chromatographySimple filtration and washingSimple filtration and washing
Green Chemistry Principles -High energy efficiency, use of renewable feedstocks (catalyst), waste preventionHigh energy efficiency, use of safer solvents and catalysts

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one via both a conventional and a green, microwave-assisted route.

Protocol 1: Conventional Synthesis

This protocol is adapted from standard procedures for the synthesis of similar 2-amino-1,3-thiazol-4(5H)-one derivatives. [1] Step 1: Synthesis of Piperidine-1-carbothiohydrazide

  • To a stirred solution of piperidine (1 equivalent) in ethanol, add carbon disulfide (1.1 equivalents) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the reaction mixture and continue stirring for an additional 4 hours.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford piperidine-1-carbothiohydrazide.

Step 2: Synthesis of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one

  • A mixture of piperidine-1-carbothiohydrazide (1 equivalent), chloroacetic acid (1.1 equivalents), and fused sodium acetate (2 equivalents) in glacial acetic acid is refluxed for 5-6 hours.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The solid product is filtered, washed thoroughly with water, and recrystallized from ethanol to yield pure 2-piperidin-1-yl-1,3-thiazol-4(5H)-one.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol is a proposed green alternative, leveraging the benefits of microwave irradiation and a biodegradable catalyst. [2][10]

  • In a microwave-safe vessel, combine piperidine-1-carbothiohydrazide (1 equivalent), chloroacetic acid (1.1 equivalents), and a catalytic amount of chitosan (e.g., 10 mol%).

  • Add a minimal amount of a green solvent, such as water or ethanol, to create a slurry.

  • Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 300-500 W) and temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vessel and add water to precipitate the product.

  • Filter the solid, wash with water to remove the catalyst and any unreacted starting materials, and dry to obtain the desired product. The chitosan catalyst can often be recovered, washed, and reused.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates the significant advantages of green synthetic methodologies over conventional routes for the preparation of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one. Microwave and ultrasound-assisted syntheses, particularly when coupled with green catalysts and solvents, offer dramatically reduced reaction times, improved yields, and a substantially lower environmental impact.

As the pharmaceutical industry continues to embrace sustainability, the adoption of such green protocols will be crucial. Further research should focus on the development of one-pot, multicomponent reactions for the synthesis of this and other important heterocyclic scaffolds, further streamlining the synthetic process and maximizing atom economy. The exploration of novel, biodegradable, and highly efficient catalysts will also play a pivotal role in shaping a more sustainable future for drug discovery and development. By prioritizing green chemistry principles, researchers can not only accelerate the discovery of new medicines but also contribute to a healthier planet.

References

  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. [Link]

  • Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles. ResearchGate. [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. PMC. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • Table 1. Comparison between traditional methods and microwave assisted... ResearchGate. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. RSC Publishing. [Link]

  • A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH 4 I. Beilstein Journals. [Link]

  • one-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial. LOCKSS. [Link]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Letters in Applied NanoBioScience. [Link]

  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. PMC. [Link]

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. PMC. [Link]

  • Synthesis and Biological Activity of NewT[1][13]hiazolo[4,5-d]pyridazin-4(5H)-ones. PMC. [Link]

  • An efficient one-pot synthesis of new 2-imino-1,3-thiazolidin-4-ones under ultrasonic conditions. ResearchGate. [Link]

  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(4)/.[14]pdf]([Link]14]pdf)

  • Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research. [Link]

  • Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. ACS Publications. [Link]

  • Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51. RSC Publishing. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

  • Alum as a Reusable Catalyst for One-pot Synthesis of Acetylthiazoles under Ultrasound Irradiation in water. Journal of Synthetic Chemistry. [Link]

  • Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry. [Link]

  • 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Unknown Source.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. [Link]

  • Synthesis of new substituted th losemicarbazides and their cyclization to triazole-and thiadiazole derivatives. ResearchGate. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-novel-piperazine-based-bis(thiazole)(1-Abdel-Wahab-Mohamed/17e290886c52a36b306b99793540c1157f49581f]([Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

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Comparative

Structural Validation of 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one: A Comparative Guide to X-Ray Crystallography and Orthogonal Methods

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that present profound analytical challenges during drug development. The compound 2-piperidin-1-yl-1,3-thiazol-4(5H)-one is a prime example...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that present profound analytical challenges during drug development. The compound 2-piperidin-1-yl-1,3-thiazol-4(5H)-one is a prime example. While its 2D connectivity may seem straightforward, its 3D solid-state structure is complicated by tautomeric equilibria and conformational flexibility.

Determining the exact solid-state conformation of this molecule is non-negotiable for downstream applications like structure-based drug design. This guide provides an objective, mechanistic comparison of structural validation modalities, detailing why and how Single-Crystal X-Ray Diffraction (SCXRD) serves as the ultimate self-validating system for this class of compounds.

The Structural Ambiguity of Thiazolones

Validating the structure of 2-piperidin-1-yl-1,3-thiazol-4(5H)-one requires resolving two critical ambiguities:

  • Tautomeric Equilibrium: The 1,3-thiazol-4(5H)-one core can undergo keto-enol tautomerism at the C4-C5 position, as well as amine-imine tautomerism at the C2 exocyclic nitrogen[1].

  • Conformational Flexibility: The piperidine ring adopts specific chair conformations, and the degree of lone-pair delocalization from the piperidine nitrogen into the thiazole ring dictates the planarity and rigidity of the entire system.

Comparative Modalities: Diffraction vs. Spectroscopy

To validate this structure, we must choose the right analytical modality. Below is a comparative analysis of SCXRD, Microcrystal Electron Diffraction (MicroED), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Modality Comparison
MethodologyPrimary OutputSample RequirementTautomer ResolutionSelf-Validation Metric
SCXRD Absolute 3D Structure>50 µm single crystalUnambiguous R1​ & GoF
MicroED Absolute 3D Structure~100 nm powder[2]Unambiguous R1​ & GoF
NMR (1D/2D) Solution Connectivity~5-10 mg dissolvedAveraged/Inferred[1]S/N & Line Shape

Causality Check: Why not just use NMR? In solution, thiazol-4-ones exist in a dynamic tautomeric equilibrium[1]. While 2D NMR (e.g., HMBC) can identify the dominant solution-state tautomer by correlating protons to the C=O or C=N carbons, it cannot definitively map the rigid crystal packing or the absolute solid-state conformation[1]. Diffraction methods are required to freeze and measure the atomic coordinates.

Structural Validation Decision Matrix

The following workflow diagram illustrates the decision tree for validating the structure of thiazolone derivatives based on physical state and crystallization outcomes.

G Start 2-piperidin-1-yl-1,3-thiazol-4(5H)-one (Target Compound) NMR NMR Spectroscopy (Solution State) Start->NMR Dissolution Cryst Crystallization Optimization Start->Cryst Supersaturation NMR_Result Dynamic Tautomeric Equilibrium NMR->NMR_Result LargeCryst Single Crystals (>50 µm) Cryst->LargeCryst Slow Vapor Diffusion NanoCryst Nanocrystals (~100 nm) Cryst->NanoCryst Rapid Precipitation SCXRD SCXRD (X-ray Diffraction) LargeCryst->SCXRD MicroED MicroED (Electron Diffraction) NanoCryst->MicroED SolidState Absolute Solid-State Structure (Tautomer & Conformation Resolved) SCXRD->SolidState SHELXL Refinement MicroED->SolidState SHELXL Refinement

Decision matrix for structural validation of thiazolone derivatives via diffraction and NMR.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute structural validation. The following protocol outlines a self-validating workflow for analyzing 2-piperidin-1-yl-1,3-thiazol-4(5H)-one.

Step 1: Metastable Crystallization (Vapor Diffusion)
  • Protocol: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (good solvent) in a small inner vial. Place this inside a larger sealed vial containing hexane (antisolvent).

  • Causality: Vapor diffusion is selected over rapid evaporation to slowly approach the metastable zone of supersaturation. This slow thermodynamic equilibration prevents the thiazolone from crashing out as an amorphous powder, allowing molecules to arrange into a low-energy, highly ordered crystalline lattice.

Step 2: Cryogenic Immobilization
  • Protocol: Harvest a pristine, uncracked crystal (>50 µm) using a nylon loop coated in paratone oil. Immediately plunge the loop into the diffractometer's cold nitrogen stream (100 K).

  • Causality: Cryo-cooling serves two critical purposes. First, the paratone oil forms a rigid glass, protecting the crystal from atmospheric moisture and mechanical stress. Second, lowering the temperature to 100 K drastically reduces the thermal vibrations (Atomic Displacement Parameters, ADPs) of the atoms. This minimizes dynamic disorder and maximizes high-angle diffraction intensities, which is critical for accurately locating the light hydrogen atoms necessary to prove the keto vs. enol state.

Step 3: Diffraction Data Collection
  • Protocol: Expose the crystal to a microfocus X-ray source (e.g., Cu Kα, λ = 1.5418 Å) coupled with a photon-counting pixel detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

Step 4: Self-Validating Refinement
  • Protocol: Integrate the data, apply multi-scan absorption corrections, and solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 via the SHELXL program[3].

  • Causality & Validation: The crystallographic refinement process is inherently self-validating. By applying geometric restraints and refining anisotropic displacement parameters[3], the software compares the calculated electron density ( Fc​ ) against the experimentally observed data ( Fo​ ). If you incorrectly assign the tautomer (e.g., modeling a C=O double bond when it is actually a C-OH single bond), the residual electron density map ( Fo​−Fc​ ) will immediately flag a massive anomaly. A successful, validated model is confirmed by an R1​ value < 5% and a Goodness-of-Fit (GoF) near 1.0[3].

Data Interpretation: Decoding the Thiazolone Core

Once the .cif (Crystallographic Information File) is generated, specific geometric parameters definitively validate the 2-piperidin-1-yl-1,3-thiazol-4(5H)-one structure:

  • C4-O Bond Length: A bond length of ~1.21 Å confirms the keto form (thiazol-4-one), whereas a length of ~1.34 Å would indicate tautomerization to the enol form.

  • C2-N(Piperidine) Bond Length: Standard C-N single bonds are ~1.47 Å. If this bond measures ~1.32–1.35 Å, it proves significant lone-pair delocalization from the piperidine nitrogen into the electron-deficient thiazole ring, giving it partial double-bond character and restricting the rotation of the piperidine chair.

References

  • Title: Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution | Source: Beilstein Journal of Organic Chemistry | URL: [Link]

  • Title: The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | Source: ACS Central Science | URL: [Link]

  • Title: Crystal structure refinement with SHELXL | Source: Acta Crystallographica Section C: Structural Chemistry | URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-piperidin-1-yl-1,3-thiazol-4(5H)-one proper disposal procedures

Comprehensive Operational and Disposal Protocol for 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one As drug development professionals and synthetic chemists, handling heterocyclic compounds like 2-piperidin-1-yl-1,3-thiazol-4(5H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 2-Piperidin-1-yl-1,3-thiazol-4(5H)-one

As drug development professionals and synthetic chemists, handling heterocyclic compounds like 2-piperidin-1-yl-1,3-thiazol-4(5H)-one requires a rigorous, self-validating approach to safety and environmental compliance. This guide provides the definitive operational workflow for the safe handling, spill mitigation, and final disposal of this compound. By understanding the chemical causality behind these protocols—specifically the implications of its nitrogen and sulfur heteroatoms—laboratories can ensure regulatory compliance and personnel safety.

Chemical Profile and Hazard Causality

Before initiating any disposal protocol, it is critical to understand the material's physicochemical properties. 2-piperidin-1-yl-1,3-thiazol-4(5H)-one is a solid organic compound characterized by a piperidine moiety fused to a thiazolone ring[1].

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / CodeOperational Implication
CAS Number 31101-37-8Essential for accurate EHS logging and tracking[2].
Molecular Formula C8H12N2OSPresence of N and S dictates incineration with gas scrubbing[2].
Molecular Weight 184.26 g/mol Determines stoichiometric calculations for neutralization if needed[2].
Storage Temp 2-8°CKeep refrigerated; waste must be kept away from heat sources[2].
H302 Harmful if swallowedMandates strict hygiene; no eating/drinking in the handling area[1].
H315 / H319 Skin/Eye IrritationRequires nitrile gloves and safety goggles during disposal[2].
H335 Respiratory IrritationAll open-container handling must occur within a fume hood[1].

Mechanistic Insight: The presence of both nitrogen and sulfur in the molecular framework (C8H12N2OS) means that thermal decomposition or improper incineration will yield highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[1]. Consequently, standard solid waste disposal is strictly prohibited. The compound must be routed to a facility equipped with high-temperature incineration and alkaline flue-gas scrubbing systems[1].

Operational Safety & Pre-Disposal Handling

To establish a self-validating safety system, every handling step must have a built-in verification mechanism.

Step-by-Step Handling Protocol:

  • Engineering Controls: Conduct all transfers, weighing, and waste consolidation inside a certified Class II biological safety cabinet or a chemical fume hood[1].

    • Self-Validation: Verify the inward airflow monitor reads >100 fpm before opening the container.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a lab coat, safety goggles (to mitigate H319 risks), and nitrile gloves[1].

    • Causality: Nitrile provides a robust barrier against fine organic powders, preventing dermal absorption and irritation (H315).

  • Storage Constraints: The compound must be stored at 2-8°C in a dark, dry environment[2]. When disposing of expired or degraded stock, allow the sealed vial to equilibrate to room temperature inside a desiccator before opening. This prevents condensation, which could accelerate degradation or cause clumping, complicating the transfer process.

Step-by-Step Disposal Procedure

Proper disposal requires strict segregation and labeling to ensure downstream safety for Environmental Health and Safety (EHS) personnel.

  • Waste Segregation: Collect all residual powder, contaminated consumables (e.g., Kimwipes, spatulas), and empty primary containers into a dedicated, chemically compatible hazardous waste bin[1].

    • Critical Rule: Strictly isolate this waste from strong oxidizing agents to prevent spontaneous exothermic reactions[1].

  • Primary Containment: Seal the waste in an amber glass jar equipped with a PTFE-lined screw cap.

    • Causality: Amber glass prevents photolytic degradation of the waste, while the inert PTFE liner ensures that residual solvents or vapors do not degrade the seal.

  • Secondary Containment: Place the primary jar into a shatter-proof secondary containment vessel (e.g., a high-density polyethylene (HDPE) bin) to mitigate the risk of breakage during transport.

  • GHS Labeling: Affix a standardized hazardous waste label. It must explicitly state:

    • Chemical Name: 2-piperidin-1-yl-1,3-thiazol-4(5H)-one

    • CAS Number: 31101-37-8

    • Hazards: Toxic/Irritant (H302, H315, H319, H335)[2]

  • EHS Transfer: Log the waste into your institutional EHS tracking system for pickup[1]. Ensure the manifest specifies the need for "High-Temperature Incineration with Flue-Gas Scrubbing."

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and respiratory exposure[1].

Step-by-Step Spill Protocol:

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is lowered to the optimal operating height[1].

  • Wetting Down: Do not dry sweep the powder, as this will aerosolize the particulates and exacerbate the respiratory hazard (H335)[1]. Instead, lightly dampen a disposable absorbent pad or Kimwipe with water or a compatible solvent (e.g., ethanol).

  • Collection: Carefully wipe up the spilled material working from the outside in[1]. Place all contaminated materials into the designated hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and copious amounts of water[1].

  • Self-Validation: Inspect the cleaned area under bright light to ensure no particulate residue remains. A secondary wipe-down with a clean, damp cloth serves as the final validation step.

Disposal and Decontamination Workflow Diagram

G A Waste Generation (2-piperidin-1-yl-1,3-thiazol-4(5H)-one) B Hazard Segregation (Isolate from Strong Oxidizers) A->B C Primary Containment (Seal in Amber Glass/PTFE) B->C D Secondary Containment & GHS Labeling C->D E EHS Transfer & Logging D->E F High-Temp Incineration (>1100°C) E->F G Flue Gas Scrubbing (Neutralize NOx & SOx) F->G

Operational workflow for the safe segregation, containment, and incineration of thiazolone waste.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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